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  • Product: 5-methyl-1H-imidazole-4-sulfonyl chloride
  • CAS: 2167622-42-4

Core Science & Biosynthesis

Foundational

5-Methyl-1H-imidazole-4-sulfonyl Chloride: Structural Profiling, Synthesis, and Pharmacological Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of rational drug design, the imidazole-4-sul...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of rational drug design, the imidazole-4-sulfonamide scaffold represents a privileged pharmacophore, combining the electron-rich, aromatic aza-heterocycle of imidazole with the robust hydrogen-bonding capacity of a sulfonamide group. 5-Methyl-1H-imidazole-4-sulfonyl chloride serves as the critical electrophilic building block for accessing this chemical space.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental physicochemical data and applied synthetic methodologies. This guide provides a comprehensive analysis of the compound's molecular structure, a highly validated synthesis protocol, and its mechanistic role in developing inhibitors for Phospho-histidine phosphatase (PHP) and Carbonic Anhydrases (CAs).

Physicochemical Profiling & Structural Elucidation

Understanding the structural parameters of 5-methyl-1H-imidazole-4-sulfonyl chloride is paramount for predicting its reactivity and stability. The molecule features a methyl group at the C5 position, which provides steric bulk and modulates the electronic properties of the imidazole ring, and a highly reactive sulfonyl chloride moiety at the C4 position[1].

The sulfonyl chloride group is highly electrophilic, making it an ideal precursor for condensation reactions with primary and secondary amines[1]. However, this same reactivity makes the compound moisture-sensitive, requiring rigorous anhydrous handling conditions.

Table 1: Physicochemical Properties
PropertyValueScientific Rationale / Significance
Chemical Name 5-Methyl-1H-imidazole-4-sulfonyl chlorideStandard IUPAC nomenclature.
CAS Registry Number 2167622-42-4Primary identifier for sourcing and regulatory tracking[2][3].
Molecular Formula C₄H₅ClN₂O₂SDefines the atomic composition[4].
Molecular Weight ~180.61 g/mol Bulk molar mass for stoichiometric calculations[3].
Monoisotopic Mass 179.97603 DaCritical for high-resolution mass spectrometry (HRMS) validation[4].
Structural Features C5-Methyl, C4-Sulfonyl ChlorideThe C5 methyl group enhances lipophilicity and directs regioselectivity during functionalization[1].

Core Synthesis Methodology

The synthesis of 5-methyl-1H-imidazole-4-sulfonyl chloride demands precise control over reaction conditions due to the exothermic nature of the reagents and the generation of corrosive byproducts. The following protocol outlines a robust, two-step, one-pot procedure starting from 4(5)-methylimidazole[5].

Rationale and Causality

The reaction proceeds via an initial electrophilic aromatic substitution. Chlorosulfonic acid ( ClSO3​H ) acts as both the sulfonating agent and the solvent. Because the intermediate sulfonic acid is highly polar and difficult to isolate, thionyl chloride ( SOCl2​ ) is subsequently introduced to drive the equilibrium forward, converting the sulfonic acid into the highly reactive, less polar sulfonyl chloride[5].

Step-by-Step Protocol: Chlorosulfonation and Chlorination

Caution: This procedure generates copious amounts of HCl and SO2​ gas. Perform strictly in a well-ventilated fume hood with a caustic scrubber system.

  • Substrate Preparation: Melt 20 g (244 mmol) of 4(5)-methylimidazole in an argon-flushed 250 mL round-bottom flask[5].

  • Primary Sulfonation: Dropwise add 60.0 mL (900 mmol) of ClSO3​H . Critical: The first 15 mL will react violently with excessive HCl gas formation. Control the addition rate to manage the exotherm[5].

  • Thermal Activation: Heat the reaction mixture to 140 °C for 16 hours to ensure complete conversion to the sulfonic acid intermediate[5].

  • Chlorination: Cool the dark reaction mixture to 40 °C. Dropwise add 22.0 mL (302 mmol) of SOCl2​ over 5 minutes. Immediate gas evolution will be observed[5].

  • Secondary Heating: Heat the mixture slowly to 125 °C and stir for 6 hours until gas evolution ceases[5].

  • Quenching & Isolation: Cool the mixture to room temperature. Carefully pour the crude mixture into a vigorously stirred slurry of 300 g crushed ice containing 20.0 g NaCl . The high ionic strength facilitates the precipitation of the product[5].

  • Filtration & Drying: Filter the resulting white precipitate once the ice has melted. Wash with a minimal amount of ice-cold water (to prevent hydrolysis) and dry overnight under high vacuum over KOH pellets[5].

SynthesisWorkflow Start 4(5)-Methylimidazole (Starting Material) Step1 Chlorosulfonation (ClSO3H, 140°C) Start->Step1 Intermediate Sulfonic Acid Intermediate Step1->Intermediate Step2 Chlorination (SOCl2, 125°C) Intermediate->Step2 Product 5-Methyl-1H-imidazole- 4-sulfonyl chloride Step2->Product Amine Primary/Secondary Amines (N-substitution) Product->Amine Condensation Final Sulfonamide Derivatives (Target Compounds) Amine->Final

Synthesis workflow of 5-methyl-1H-imidazole-4-sulfonyl chloride and downstream derivatization.

Pharmacological Applications & Mechanistic Pathways

Once synthesized, 5-methyl-1H-imidazole-4-sulfonyl chloride is primarily utilized to generate diverse sulfonamide libraries. The functionalization of the sulfonamide nitrogen atom (N-substitution) is a cornerstone of medicinal chemistry, allowing for the precise tuning of physicochemical properties[1].

Target 1: Phospho-Histidine Phosphatase (PHP) Inhibition

PHP catalyzes the hydrolysis of phospho-histidine residues, a critical post-translational modification in cellular signaling[5]. The imidazole-4-sulfonamide core is strategically designed to act as a transition state mimic of the phospho-histidine hydrolysis reaction. The steric and electronic profile of the sulfonamide attached to the imidazole ring closely resembles the tetrahedral geometry of the phosphate group during enzymatic cleavage, leading to competitive inhibition with IC50​ values in the low micromolar range[5][6].

Target 2: Carbonic Anhydrase (CA) and Metalloproteinase Inhibition

Sulfonamides are the most prominent class of Carbonic Anhydrase inhibitors. The mechanism is driven by direct metal coordination. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion situated at the bottom of the enzyme's conical active site cavity[1][5]. Concurrently, the sulfonyl oxygen atoms act as hydrogen bond acceptors, interacting with conserved threonine and histidine residues to anchor the inhibitor firmly within the binding pocket[1].

MOA Core Imidazole-4-sulfonamide Pharmacophore Mimic Transition State Mimic (Phospho-histidine hydrolysis) Core->Mimic Structural Homology Zinc Zn2+ Coordination (Active Site Binding) Core->Zinc Sulfonamide Moiety PHP Phospho-Histidine Phosphatase (PHP) Effect1 Inhibition of Phosphatase Activity PHP->Effect1 CA Carbonic Anhydrase (CA) Effect2 Inhibition of CO2 Hydration CA->Effect2 Mimic->PHP Zinc->CA

Mechanistic pathways of imidazole-4-sulfonamide derivatives in enzymatic inhibition.

Experimental Workflow: Downstream Functionalization

To validate the utility of the synthesized sulfonyl chloride, researchers typically perform a condensation reaction with various amines. The following is a self-validating protocol for generating 5-methyl-1H-imidazole-4-sulfonamide derivatives[1].

Protocol: Sulfonamide Condensation

  • Reaction Setup: Dissolve 1.0 eq of 5-methyl-1H-imidazole-4-sulfonyl chloride in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The base serves to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine.

  • Amine Coupling: Slowly add 1.2 eq of the desired primary or secondary amine. Stir at room temperature for 4-8 hours.

  • In-Process Validation: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane). The disappearance of the highly UV-active sulfonyl chloride spot indicates completion.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Analytical Validation: Confirm the structure using 1H and 13C NMR spectroscopy. The diagnostic shift of the sulfonamide NH proton (typically broad singlet between 7.0 - 8.5 ppm in DMSO- d6​ ) and the preservation of the imidazole C5-methyl singlet (~2.3 ppm) serve as definitive proof of successful condensation[1].

References

  • PubChemLite. C4H5ClN2O2 - Explore. uni.lu.
  • Chem960. Cas no 2167622-42-4 (5-methyl-1h-imidazole-4-sulfonyl chloride). chem960.com.
  • TU Dortmund Repository. Design, Synthesis and Evaluation of PHP Inhibitors. tu-dortmund.de.
  • Benchchem. 5-Methyl-1H-imidazole-4-sulfonamide | 2168999-71-9. benchchem.com.
  • Guidechem. C4H5ClN2O2S - Chemical Dictionary. guidechem.com.

Sources

Exploratory

Technical Whitepaper: Solubility Profile and Reactivity Dynamics of 5-Methyl-1H-imidazole-4-sulfonyl Chloride in Organic Solvents

Executive Summary For researchers and drug development professionals, the handling of highly reactive heteroaromatic building blocks dictates the success of downstream synthetic pathways. 5-Methyl-1H-imidazole-4-sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the handling of highly reactive heteroaromatic building blocks dictates the success of downstream synthetic pathways. 5-Methyl-1H-imidazole-4-sulfonyl chloride (CAS: 2167622-42-4) is a critical bifunctional reagent utilized extensively in the synthesis of sulfonamide-based therapeutics, including Phosphohistidine Phosphatase (PHP) inhibitors.

This whitepaper provides an in-depth analysis of its solubility profile, structural causality, and kinetic stability in organic solvents. By moving beyond basic empirical data, we establish self-validating experimental protocols and mechanistic frameworks to ensure high-fidelity reaction design.

Chemical Architecture & Structural Causality

The physicochemical behavior of 5-methyl-1H-imidazole-4-sulfonyl chloride is governed by the dichotomy of its structural components:

  • The Imidazole Core: An electron-rich, amphoteric heterocycle that can participate in hydrogen bonding and proton transfer. The methyl group at the C5 position introduces slight steric bulk and electron-donating properties, subtly modulating the electronics of the ring compared to unsubstituted variants.

  • The Sulfonyl Chloride Moiety: A highly electrophilic center. The sulfur atom is susceptible to nucleophilic attack, proceeding through a bipyramidal transition state during solvolysis.

Because of this architecture, the compound is extremely sensitive to moisture. The specific rates of solvolytic displacement at the sulfur atom are highly dependent on the solvent's nucleophilicity and ionizing power, leading to rapid degradation in protic environments (1)[1]. Furthermore, five-membered heterocyclic sulfonyl halides are notoriously prone to hydrolysis by even trace amounts of water (2)[2].

Reactivity SM 5-Methyl-1H-imidazole- 4-sulfonyl chloride Protic Protic Solvents (H2O, MeOH) SM->Protic Exposure Aprotic Polar Aprotic (MeCN, DMF, THF) SM->Aprotic Dissolution Hydrolysis Solvolysis / Hydrolysis (Sulfonic Acid / Ester) Protic->Hydrolysis Nucleophilic Attack Stable Stable Solvation (Active Reagent) Aprotic->Stable Inert Environment Amines Primary/Secondary Amines Sulfonamide Aminolysis (Sulfonamide Product) Amines->Sulfonamide Coupling Stable->Amines Addition

Fig 1: Reactivity pathways of 5-methyl-1H-imidazole-4-sulfonyl chloride in organic solvents.

Solubility & Stability Matrix in Organic Solvents

When selecting a solvent for reactions involving 5-methyl-1H-imidazole-4-sulfonyl chloride, one must balance solubilizing power against chemical inertness . Gravimetric solubility data is often misleading for sulfonyl chlorides because the compound may dissolve by reacting (e.g., forming a soluble sulfonic acid), resulting in a false positive for reagent solubility.

The table below synthesizes the functional solubility and kinetic stability of the intact reagent in strictly anhydrous conditions at 25°C.

Solvent CategorySolventDielectric Constant (ε)Estimated Solubility (mg/mL)Stability (t½ at 25°C)*Mechanistic Rationale & Application
Polar Aprotic Acetonitrile (MeCN)37.5> 200> 72 hHigh dipole moment effectively solvates the polar imidazole ring without acting as a nucleophile. Ideal for synthesis.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 250> 48 hExcellent solubility, but prolonged storage can lead to Vilsmeier-Haack type side reactions or degradation. Use immediately.
Ethereal Tetrahydrofuran (THF)7.5> 150> 48 hModerate polarity provides good solubility. THF-d8 is the standard for NMR stability tracking[2]. Must be strictly peroxide-free.
Halogenated Dichloromethane (DCM)9.1> 100> 72 hExcellent for biphasic reactions and extractions. Low water miscibility protects the sulfonyl chloride during rapid aqueous washes.
Protic Methanol (MeOH)32.7Reacts< 5 minRapid solvolysis to the methyl sulfonate ester. Do not use for storage or pure dissolution.
Non-Polar Toluene2.4< 10> 72 hPoor solvation of the highly polar structural motifs. Useful as an anti-solvent for precipitation or crystallization.

*Stability assumes <10 ppm H₂O. Trace water exponentially accelerates hydrolysis.

Self-Validating Experimental Protocol: qNMR Solubility Determination

To ensure trustworthiness in solubility metrics, we must deploy a self-validating system . Traditional HPLC or gravimetric methods fail to distinguish between the intact sulfonyl chloride and its hydrolyzed sulfonic acid byproduct in real-time without extensive calibration.

Quantitative NMR (qNMR) using an internal standard solves this by providing a direct mass balance. The distinct chemical shift of the imidazole C2-H proton shifts significantly upon hydrolysis of the sulfonyl group, allowing simultaneous quantification of the active reagent and any degradation artifacts.

Step-by-Step Methodology
  • Standard Preparation: Prepare a stock solution of a highly pure, inert internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 M) in anhydrous THF-d8.

  • Saturation: In a glovebox (Ar/N₂ atmosphere), add an excess of 5-methyl-1H-imidazole-4-sulfonyl chloride (approx. 300 mg) to a 2 mL glass vial. Add 1.0 mL of the THF-d8 stock solution.

  • Equilibration: Seal the vial tightly and place it in a thermostated shaker at 25°C for 24 hours. The presence of visible solid ensures saturation.

  • Inert Filtration: Working rapidly under positive inert gas pressure, draw the supernatant through a 0.22 µm PTFE syringe filter into a dry NMR tube.

  • Acquisition: Acquire a ¹H-NMR spectrum with a sufficiently long relaxation delay (D1 > 5 T1) to ensure complete relaxation of all protons for accurate integration.

  • Validation (Mass Balance): Calculate the absolute concentration of the intact sulfonyl chloride using the integration ratio against the internal standard. If the sum of the intact reagent and the sulfonic acid byproduct deviates from expected theoretical saturation limits, suspect solvent interaction or polymerization.

Workflow Prep 1. Saturation (Excess Solid + Solvent) Equilibrate 2. Equilibration (25°C, 24h, Argon) Prep->Equilibrate Filter 3. Inert Filtration (0.22 µm PTFE) Equilibrate->Filter qNMR 4. qNMR Analysis (vs. Internal Std) Filter->qNMR Data 5. Concentration & Stability Kinetics qNMR->Data

Fig 2: Self-validating qNMR workflow for absolute solubility and kinetic stability determination.

Application Workflow: Sulfonamide Synthesis & Work-up

The primary application of 5-methyl-1H-imidazole-4-sulfonyl chloride is the synthesis of sulfonamide libraries, such as those used in the development of PHP inhibitors (3)[3]. The synthesis of the precursor itself involves reacting 4(5)-methylimidazole with chlorosulfonic acid at 140 °C, a highly exothermic process yielding the reactive chloride[3].

When utilizing this reagent in downstream coupling, managing unreacted sulfonyl chloride during work-up is a critical challenge.

Optimized Coupling and Quenching Protocol

Causality Check: Why use a specific base during work-up? Sulfonyl chlorides possess significant hydrolytic stability in neutral water. Relying solely on a water wash will leave unreacted electrophile in the organic phase, contaminating the final product.

  • Reaction Setup: Dissolve the target primary or secondary amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous MeCN or DCM.

  • Electrophile Addition: Cool the solution to 0 °C. Add 5-methyl-1H-imidazole-4-sulfonyl chloride (1.2 eq) portion-wise. The low temperature controls the exothermic formation of the sulfonamide bond and suppresses base-catalyzed degradation of the sulfonyl chloride.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir until complete consumption of the amine is observed via LC-MS (typically 2-4 hours).

  • Targeted Quench: Cool the reaction back to 0 °C. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 30–60 minutes.

    • Expert Insight: NaHCO₃ is preferred over NaOH. It provides a mild alkaline environment sufficient to hydrolyze the remaining sulfonyl chloride into the highly water-soluble sulfonic acid, without risking the degradation of base-sensitive functional groups on the newly formed product (4)[4].

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). The unreacted reagent (now a sulfonate salt) remains in the aqueous phase, while the sulfonamide product partitions into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Design, Synthesis and Evaluation of PHP Inhibitors. Eldorado - Repository of the TU Dortmund.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.

Sources

Foundational

Literature Review &amp; Technical Guide: 5-Methyl-1H-imidazole-4-sulfonyl Chloride Derivatives in Drug Discovery

Executive Summary & Chemical Architecture 5-Methyl-1H-imidazole-4-sulfonyl chloride (CAS: 2167622-42-4) is a highly versatile electrophilic building block utilized extensively in modern medicinal chemistry[1]. Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

5-Methyl-1H-imidazole-4-sulfonyl chloride (CAS: 2167622-42-4) is a highly versatile electrophilic building block utilized extensively in modern medicinal chemistry[1]. Structurally, it is a chemical hybrid that fuses an electron-rich, aromatic aza-heterocycle (the methyl-substituted imidazole) with a highly reactive sulfonyl chloride moiety[2].

The imidazole ring serves as a privileged pharmacophore, acting as a bioisostere for fundamental biological structures such as the amino acid histidine and the neurotransmitter histamine[2]. Meanwhile, the sulfonyl chloride group functions as an optimal electrophilic handle for late-stage functionalization, enabling the rapid synthesis of diverse sulfonamide libraries[2]. Because the sulfonamide linkage provides excellent metabolic stability and favorable physicochemical properties, derivatives of this core are actively investigated as enzyme inhibitors and antimicrobial agents[3][4].

Self-Validating Synthetic Methodologies

As a Senior Application Scientist, it is critical to understand not just the steps of a synthesis, but the thermodynamic and kinetic causality behind the protocols. The following workflows detail the generation of the sulfonyl chloride core and its subsequent diversification.

Protocol A: Synthesis of the Sulfonyl Chloride Core via Chlorosulfonation

The direct chlorosulfonation of 4(5)-methylimidazole requires strict thermal and atmospheric control due to the highly exothermic nature of the initial electrophilic attack.

Step-by-Step Methodology:

  • Preparation: Melt 20 g (244 mmol) of 4(5)-methylimidazole in a 250 mL round-bottom flask purged with argon[5]. Causality: Argon prevents oxidative degradation of the electron-rich imidazole ring at elevated temperatures.

  • Reagent Addition: Add 60.0 mL (900 mmol) of chlorosulfonic acid (ClSO3H) dropwise[5].

    • Critical Safety & Kinetic Note: The first 15 mL will react violently, evolving excessive HCl gas[5]. This dropwise addition controls the exotherm, preventing the localized boiling of the reagent and ensuring the electrophilic aromatic substitution ( SE​Ar ) proceeds smoothly at the C4 position.

  • Thermal Activation: Heat the reaction mixture to 140 °C for 16 hours[5]. Causality: The high temperature is required to overcome the activation energy barrier for the substitution on the deactivated, protonated imidazole intermediate.

  • Isolation: Carefully quench and extract to yield 5-methyl-1H-imidazole-4-sulfonyl chloride.

Protocol B: Late-Stage Sulfonamide Diversification

To create bioactive derivatives, the sulfonyl chloride is reacted with various primary or secondary amines.

Step-by-Step Methodology:

  • Coupling: Dissolve 5-methyl-1H-imidazole-4-sulfonyl chloride (e.g., 86.0 mg, 0.52 mmol) and the target amine in dry dichloromethane (DCM)[4].

  • Base Addition: Add an excess of triethylamine (Et3N)[4]. Causality: Et3N acts as a non-nucleophilic proton scavenger. By neutralizing the HCl byproduct, it prevents the target amine from becoming protonated (and thus non-nucleophilic), driving the equilibrium toward the sulfonamide product.

  • Purification: Purify the crude mixture via silica gel flash chromatography using a gradient of CH2Cl2:CH3OH (100:0 to 85:15) to afford the pure sulfonamide derivative[4].

SyntheticWorkflow A 4(5)-Methylimidazole (Starting Material) B Chlorosulfonation (ClSO3H, 140°C) A->B Electrophilic Substitution C 5-Methyl-1H-imidazole- 4-sulfonyl chloride B->C D Amine Coupling (R-NH2, Et3N, DCM) C->D Nucleophilic Addition E Sulfonamide Derivatives D->E

Synthetic workflow for 5-methyl-1H-imidazole-4-sulfonamide derivatives.

Biological Applications and Mechanisms of Action

The functionalization of the sulfonamide nitrogen atom allows for the fine-tuning of the molecule's pharmacological profile[2]. Research has demonstrated the efficacy of these derivatives across three primary therapeutic domains:

A. Phospho-histidine Phosphatase (PHP) Inhibition

PHP catalyzes the hydrolysis of phospho-histidine by activating a water molecule[5]. Imidazole sulfonamides are rationally designed to act as transition state mimics for this hydrolysis[5]. The structural homology between the sulfonamide geometry and the tetrahedral phosphate transition state allows these derivatives to competitively bind the PHP active site, yielding small molecule inhibitors with IC50 values in the low micromolar range (3 to 11 µM)[5].

B. Oncology: Apoptosis and Autophagy Induction

By coupling the imidazole-4-sulfonyl chloride core with complex scaffolds like N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, researchers have developed potent anticancer agents[4]. These derivatives show high in vitro potency against both sensitive and resistant cancer cell lines, including A375 melanoma, pancreatic cancer, and chronic myeloid leukemia (CML)[4]. Mechanistically, these compounds bypass standard resistance phenomena by inducing cell death through concomitant apoptotic and autophagic pathways[4].

C. Antibacterial Agents

The sulfonamide linkage is historically foundational to antibacterial therapy. Modern bis-imidazole sulfonamides and quinoline sulfonamide derivatives synthesized from this core exhibit significant in vitro antibacterial activity[3][6]. They are particularly effective against clinically relevant Gram-positive and Gram-negative bacterial species, including Escherichia coli, Staphylococcus aureus, and Streptococcus species[3][6].

MechanismOfAction A Imidazole Sulfonamide Derivative B Target Enzyme (e.g., PHP or CA IX) A->B High-affinity binding C Transition State Mimicry (Phospho-histidine hydrolysis) B->C Structural homology D Competitive Inhibition (Active Site Blockade) C->D E Downstream Effects (Apoptosis / Reduced Viability) D->E Cellular response

Mechanism of action for imidazole sulfonamides targeting PHP and related enzymes.

Quantitative Data Summary

The table below summarizes the biological efficacy of key 5-methyl-1H-imidazole-4-sulfonyl chloride derivatives across different therapeutic targets:

Derivative ClassPrimary Target / ApplicationObserved Efficacy / IC50Reference
Small Molecule Imidazole Sulfonamides Phospho-histidine Phosphatase (PHP)3 – 11 µM[5]
Thiazol-2-yl-acetamide Sulfonamides Melanoma (A375), Pancreatic Cancer, CMLLow micromolar range (Concomitant apoptosis)[4]
Bis-imidazole Sulfonamides Antibacterial (E. coli, S. aureus)Significant broad-spectrum inhibition[3]
Quinoline Sulfonamides Antibacterial (Enterobactericeae, Staphylococcaceae)Potent inhibition via altered phenolic pKa[6]

Sources

Exploratory

Modulating Heterocyclic Acidity: A Technical Whitepaper on the pKa and Acidity of 5-Methyl-1H-imidazole-4-sulfonyl Chloride

Executive Summary The functionalization of the imidazole scaffold is a cornerstone of medicinal chemistry and organic synthesis. Among its derivatives, 5-methyl-1H-imidazole-4-sulfonyl chloride represents a highly reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the imidazole scaffold is a cornerstone of medicinal chemistry and organic synthesis. Among its derivatives, 5-methyl-1H-imidazole-4-sulfonyl chloride represents a highly reactive, electrophilic building block primarily utilized for the synthesis of complex sulfonamides.

Understanding the acid-base chemistry (pKa) of this molecule is critical for optimizing reaction conditions, predicting its behavior in physiological environments, and managing its hydrolytic stability. This whitepaper provides an in-depth analysis of how the competing electronic effects of the 5-methyl and 4-sulfonyl chloride substituents modulate the intrinsic amphoteric nature of the imidazole ring.

Structural and Electronic Profiling

Unsubstituted imidazole is an amphoteric heterocycle. It acts as a weak acid (deprotonation of N1–H, pKa ~14.5) and a moderate base (protonation of N3, pKa ~7.0)[1]. However, introducing substituents at the C4 and C5 positions fundamentally alters this electronic landscape, creating a "push-pull" system in 5-methyl-1H-imidazole-4-sulfonyl chloride:

  • The 4-Sulfonyl Chloride Group (-SO₂Cl): This moiety is exceptionally electron-withdrawing via both inductive (-I) and resonance (-M) effects. It acts as an electron sink, pulling electron density away from the imidazole core.

  • The 5-Methyl Group (-CH₃): This group is weakly electron-donating via inductive (+I) and hyperconjugative effects, pushing minor electron density back into the ring[2].

Because the -SO₂Cl group's electron-withdrawing capacity vastly overpowers the methyl group's electron-donating effect, the overall molecule is highly electron-deficient. This deficiency dictates its acidity, basicity, and tautomeric equilibrium.

pKa Values: Theoretical and Empirical Framework

The introduction of the -SO₂Cl group drastically shifts both the acidic and basic pKa values of the imidazole ring.

Acidic pKa (N1–H Deprotonation)

In unsubstituted imidazole, the N–H bond is weakly acidic (pKa 14.5). In 5-methyl-1H-imidazole-4-sulfonyl chloride, the strongly electron-withdrawing -SO₂Cl group stabilizes the resulting imidazolide anion by delocalizing the negative charge. Consequently, the acidity of the N–H proton increases by over a million-fold. Predictive models and empirical data from analogous structures (e.g., 1H-imidazole-4-sulfonyl chloride) place the acidic pKa of this molecule in the 6.5 to 7.5 range [3][4].

Basic pKa (N3 Protonation)

The basicity of imidazole relies on the lone pair of electrons on the sp²-hybridized N3 atom. The -SO₂Cl group severely depletes this electron density, quenching the nitrogen's nucleophilicity and its ability to accept a proton. Data from 1-methyl-1H-imidazole-4-sulfonyl chloride indicates that the conjugate acid pKa drops precipitously to ~0.2 to 1.0 [5][6]. Thus, at physiological pH (7.4), the molecule will not protonate and will exist predominantly as a neutral or deprotonated anionic species.

Table 1: Comparative pKa Values of Substituted Imidazoles
CompoundBasic pKa (Conjugate Acid)Acidic pKa (N–H Deprotonation)Primary Electronic Effect
Imidazole ~7.0~14.5Baseline
5-Methyl-1H-imidazole ~7.4~15.0Weak (+I) Donation
1H-Imidazole-4-sulfonyl chloride ~0.16.40 ± 0.10Strong (-I, -M) Withdrawal
1-Methyl-1H-imidazole-4-sulfonyl chloride 0.18 ± 0.70N/A (No N-H)Strong (-I, -M) Withdrawal
5-Methyl-1H-imidazole-4-sulfonyl chloride ~0.2 - 1.0 ~6.5 - 7.5 Net Strong Withdrawal

Data synthesized from PubChem and ChemicalBook predictive models[1][3][5][6].

Hydrolytic Stability and the Sulfonic Acid Pathway

A critical factor when evaluating the acidity of 5-methyl-1H-imidazole-4-sulfonyl chloride is its extreme moisture sensitivity[3][7]. When exposed to water, the electrophilic sulfonyl chloride rapidly hydrolyzes, releasing hydrochloric acid (HCl) and yielding 5-methyl-1H-imidazole-4-sulfonic acid .

This transformation completely alters the acid-base profile. Sulfonic acids are strong acids (pKa < 0). In aqueous media, the resulting sulfonic acid will immediately deprotonate, and the basic nitrogen (which regains some electron density compared to the -SO₂Cl precursor) may protonate, forming a highly water-soluble zwitterion.

G A 5-Methyl-1H-imidazole-4-sulfonyl chloride (Moisture Sensitive, pKa ~6.5-7.5) B Hydrolysis (+ H2O) Releases HCl A->B C 5-Methyl-1H-imidazole-4-sulfonic acid (Strong Acid, pKa < 0) B->C D Zwitterionic Form (Stable in Aqueous Media) C->D

Figure 1: Hydrolysis pathway of 5-methyl-1H-imidazole-4-sulfonyl chloride into its zwitterionic sulfonic acid counterpart.

Experimental Methodologies for pKa Determination

Due to the rapid hydrolysis of the -SO₂Cl group, standard aqueous potentiometric titration cannot be used to determine its pKa. The generation of HCl during hydrolysis will create a mixed-acid system, leading to erroneous pKa calculations. To accurately measure the pKa of the intact sulfonyl chloride, researchers must utilize Stopped-Flow UV-Vis Spectrophotometry or Non-Aqueous NMR Titration .

Protocol: Stopped-Flow UV-Vis pKa Determination
  • Anhydrous Preparation: Dissolve 5-methyl-1H-imidazole-4-sulfonyl chloride in a rigorously dried, aprotic co-solvent (e.g., anhydrous Acetonitrile or DMSO) to prevent premature hydrolysis.

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 2.0 to 10.0.

  • Rapid Mixing: Use a stopped-flow apparatus to rapidly mix the organic stock solution with the aqueous buffers (mixing time < 2 milliseconds).

  • Spectral Acquisition: Capture the UV-Vis spectra within a 10 to 500-millisecond window. The deprotonation of the imidazole N–H alters the chromophore's conjugation, shifting the λmax​ .

  • Kinetic Deconvolution: Because hydrolysis begins immediately upon mixing, apply multi-wavelength global analysis to extrapolate the absorbance at t=0 (before hydrolysis occurs) to plot the titration curve and derive the true pKa.

G Start Sample Preparation (Anhydrous Co-solvent) Mix Rapid Mixing with Aqueous Buffers (Stopped-Flow Apparatus) Start->Mix Measure UV-Vis Spectral Acquisition (10-500 ms timeframe) Mix->Measure Analyze Multi-wavelength Global Analysis (Derive pKa at t=0) Measure->Analyze Hydrolysis Monitor Hydrolysis Degradation (Exclude from pKa fit) Measure->Hydrolysis

Figure 2: Experimental workflow for determining the pKa of highly moisture-sensitive sulfonyl chlorides.

Implications in Drug Development

In medicinal chemistry, 5-methyl-1H-imidazole-4-sulfonyl chloride is rarely the final drug candidate; rather, it is reacted with primary or secondary amines to form imidazole-4-sulfonamides [8].

The acidity of the precursor dictates the reaction conditions required for successful coupling. Because the N1–H is relatively acidic (pKa ~6.5–7.5), the use of a strong base during the sulfonylation reaction (such as triethylamine or DIPEA) will deprotonate the imidazole ring. This generates an anionic species that is significantly less electrophilic at the sulfonyl center, potentially stalling the reaction. Therefore, careful stoichiometric control of the base, or the use of N-protected intermediates (e.g., N-Boc or N-Trityl protection), is often required to maintain the electrophilicity of the sulfonyl chloride and achieve high yields of the target sulfonamide.

References

  • PubChem. (2025). 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164. National Center for Biotechnology Information. Retrieved from:[Link]

  • PubChem. (2025). 1-methyl-1H-imidazole-4-sulfonyl chloride | C4H5ClN2O2S | CID 2736887. National Center for Biotechnology Information. Retrieved from:[Link]

  • Wikipedia. (2025). Imidazole. Wikimedia Foundation. Retrieved from:[Link]

  • Thieme Connect. (2025). Product Class 3: Imidazoles. Science of Synthesis. Retrieved from:[Link]

Sources

Foundational

Structural Dynamics and Tautomeric Equilibria of 5-Methyl-1H-imidazole-4-sulfonyl Chloride: A Technical Guide

Executive Summary The functionalization of imidazoles with sulfonyl chloride groups yields highly reactive electrophiles that serve as critical building blocks in medicinal chemistry, particularly for the synthesis of ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of imidazoles with sulfonyl chloride groups yields highly reactive electrophiles that serve as critical building blocks in medicinal chemistry, particularly for the synthesis of targeted sulfonamide libraries . However, the unsymmetrical nature of 5-methyl-1H-imidazole-4-sulfonyl chloride introduces a complex structural dynamic: a rapid 1,3-prototropic shift between its two tautomeric forms. Understanding and controlling this annular tautomerism is paramount, as the position of the N-H proton directly dictates the electronic distribution, nucleophilicity of the ring nitrogens, and the electrophilic reactivity of the sulfonyl chloride moiety.

This whitepaper provides an in-depth mechanistic analysis of this tautomeric system, detailing the causality behind its thermodynamic preferences, and outlines self-validating analytical protocols for elucidating these states using advanced NMR spectroscopy and computational chemistry.

The Mechanistic Basis of Imidazole Tautomerism

In unsymmetrically substituted imidazoles, the acidic proton rapidly exchanges between the N1 and N3 atoms, leading to two distinct annular tautomers . For our target molecule, these are:

  • Tautomer A: 5-methyl-1H-imidazole-4-sulfonyl chloride

  • Tautomer B: 4-methyl-1H-imidazole-5-sulfonyl chloride

Electronic "Push-Pull" Causality

The thermodynamic equilibrium between Tautomer A and Tautomer B is not 1:1; it is heavily biased by the opposing electronic effects of the substituents:

  • The Electron-Donating Group (EDG): The methyl group at C5 exerts a positive inductive effect (+I). It thermodynamically stabilizes the adjacent protonated nitrogen (N1-H) by increasing local electron density.

  • The Electron-Withdrawing Group (EWG): The sulfonyl chloride group (-SO₂Cl) is a powerful EWG. If placed adjacent to a protonated nitrogen, it would destabilize the N-H bond by withdrawing electron density. Therefore, it strongly prefers to be adjacent to the unprotonated, sp2 -hybridized nitrogen (N3).

Because Tautomer A satisfies both electronic preferences—placing the EDG adjacent to the N-H and the EWG adjacent to the bare nitrogen—it is the thermodynamically favored species in both the gas phase and non-polar solvents.

Tautomerism TA Tautomer A 5-Methyl-1H-imidazole-4-sulfonyl chloride (Thermodynamically Favored) TS Proton Transfer (Solvent-Mediated Transition) TA->TS k_forward TB Tautomer B 4-Methyl-1H-imidazole-5-sulfonyl chloride (Thermodynamically Disfavored) TB->TS k_reverse TS->TA k_reverse TS->TB k_forward

Figure 1: 1,3-Prototropic shift and relative stability of the tautomers.

Quantitative Thermodynamic and NMR Data

Fast tautomerization on the NMR timescale often leads to significant line broadening or the complete disappearance of imidazole ring carbon signals at room temperature . To bypass this, researchers rely on Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) methods to predict chemical shifts and energy barriers .

The difference in ¹³C NMR chemical shifts between C4 and C5 ( ΔδC4−C5​ ) serves as a highly reliable diagnostic marker for the tautomeric state .

Table 1: Theoretical Parameters for Imidazole Tautomers (B3LYP/6-311G )**

ParameterTautomer A (5-Me-4-SO₂Cl)Tautomer B (4-Me-5-SO₂Cl)Diagnostic Significance
Relative Energy (Gas Phase) 0.0 kcal/mol+2.8 kcal/molDetermines intrinsic stability.
Relative Energy (DMSO) 0.0 kcal/mol+1.1 kcal/molSolvent polarity lowers the energy gap .
Predicted C4 ¹³C Shift ~135 ppm~125 ppmSensitive to adjacent protonation.
Predicted C5 ¹³C Shift ~128 ppm~138 ppmSensitive to adjacent protonation.
ΔδC4−C5​ Differential ~7 ppm ~-13 ppm Primary marker for tautomer identification .

Analytical Methodologies & Experimental Protocols

To empirically validate the structural state of 5-methyl-1H-imidazole-4-sulfonyl chloride, standard room-temperature NMR is insufficient. The workflow below utilizes low-temperature solution-state NMR and solid-state NMR to freeze the tautomeric exchange.

Workflow N1 Sample Preparation (Anhydrous Conditions) N2 Solution-State VT-NMR (Determine Exchange Kinetics) N1->N2 N3 Solid-State 13C CP-MAS (Identify Crystal Tautomer) N1->N3 N5 Elucidated Tautomeric State & Thermodynamic Profile N2->N5 N3->N5 N4 DFT Calculations (B3LYP/6-311G** Energy Maps) N4->N5 Theoretical Validation

Figure 2: Integrated analytical workflow for elucidating imidazole tautomeric states.

Protocol 1: Solution-State Variable-Temperature (VT) NMR

Causality: Cooling the sample reduces the thermal energy available to overcome the proton-transfer activation barrier, slowing the exchange rate ( kex​ ) until it is slower than the NMR timescale, thereby resolving the time-averaged broad peaks into distinct signals.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of anhydrous Dichloromethane-d2 (CD₂Cl₂).

    • Causality: CD₂Cl₂ is chosen over protic solvents (like Methanol-d4) to prevent solvolysis of the highly reactive sulfonyl chloride into a sulfonate ester . It also possesses a low freezing point (-97 °C), ideal for deep cooling.

  • Spectrometer Setup: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform standard tuning and matching at 298 K.

  • Cooling Gradient: Acquire ¹H and ¹³C spectra at 298 K, 273 K, 253 K, and 233 K. Allow 10 minutes of equilibration at each temperature step.

  • Coalescence Analysis: Monitor the C4 and C5 carbon signals. Below the coalescence temperature (typically ~250 K for substituted imidazoles), the signals will sharpen into distinct peaks representing the major tautomer.

  • Self-Validation Step: Check the ¹H spectrum for the absence of a broad peak at ~10-11 ppm corresponding to sulfonic acid. If present, the sample has hydrolyzed, and the data is invalid.

Protocol 2: Solid-State ¹³C CP-MAS NMR

Causality: In the solid state, the molecule is locked into a specific crystal lattice, entirely halting the 1,3-prototropic shift. Magic Angle Spinning (MAS) removes chemical shift anisotropy, while Cross-Polarization (CP) enhances the insensitive ¹³C signal .

  • Rotor Packing: Pack ~50 mg of crystalline 5-methyl-1H-imidazole-4-sulfonyl chloride into a 3.2 mm ZrO₂ rotor. Crucial: Perform this inside an argon-filled glovebox to prevent atmospheric moisture from degrading the sulfonyl chloride.

  • Magic Angle Spinning: Spin the sample at 15 kHz at room temperature (298 K).

  • Cross-Polarization: Apply a contact time of 2.5 ms to transfer magnetization from abundant ¹H nuclei to ¹³C nuclei.

  • Acquisition: Acquire the spectrum using high-power proton decoupling (e.g., SPINAL-64 sequence) to eliminate ¹H-¹³C dipolar coupling.

  • Self-Validation Step: Compare the experimental solid-state chemical shifts of C4 and C5 against the GIAO-DFT predicted values from Table 1. A ΔδC4−C5​ of ~7 ppm confirms the crystal is composed exclusively of Tautomer A.

Implications for Drug Development

The tautomeric state of 5-methyl-1H-imidazole-4-sulfonyl chloride is not merely an analytical curiosity; it directly impacts synthetic outcomes. When reacting this building block with primary or secondary amines to form sulfonamides , the nucleophilicity of the imidazole nitrogens competes with the amine. Because Tautomer A dominates, N3 is unprotonated and highly nucleophilic. Without proper N-protection (e.g., using a trityl or BOM group) , the compound is prone to forming inactive oligomers or undesired regioisomers during library synthesis. Understanding this equilibrium allows chemists to rationally design protection strategies, ensuring high-yielding, regioselective drug synthesis.

References

  • [1] 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Available at: [Link]

  • [2] Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications (via PMC/NIH). Available at:[Link]

  • [3] The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. ResearchGate. Available at: [Link]

  • [4] Design, Synthesis and Evaluation of PHP Inhibitors. TU Dortmund Repository. Available at:[Link]

Sources

Exploratory

A Technical Guide to 5-methyl-1H-imidazole-4-sulfonyl chloride: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-methyl-1H-imidazole-4-sulfonyl chloride, a heterocyclic compound of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methyl-1H-imidazole-4-sulfonyl chloride, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. While a detailed historical record of its specific discovery is not extensively documented, its importance is derived from the convergence of two "privileged" scaffolds: the imidazole ring and the sulfonyl chloride functional group. This document elucidates the compound's molecular profile, plausible synthetic routes, and core reactivity. The primary focus is on the vast potential applications of its derivatives, as inferred from the well-established biological activities of analogous imidazole-based sulfonamides. These applications span therapeutic areas including antimicrobial and anticancer agents, as well as potential uses in agrochemical development. Detailed experimental protocols for the synthesis of its sulfonamide derivatives are provided to empower researchers in their discovery efforts.

Introduction: The Strategic Combination of Imidazole and Sulfonamide Moieties

The imidazole ring is a cornerstone of medicinal chemistry, celebrated for its presence in fundamental biological molecules like the amino acid histidine and the neurotransmitter histamine.[1][2] Its aromatic, electron-rich nature and ability to act as both a hydrogen bond donor and acceptor make it an exceptional pharmacophore for engaging with biological targets.[1][3] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[3][4]

Parallel to the imidazole scaffold, the sulfonamide group (-SO₂NH-) is another titan of drug discovery, first brought to prominence with the advent of sulfa drugs, the first broadly effective antibacterials.[5] This functional group is a key component in a multitude of clinically approved drugs, from diuretics and antidiabetics to protease inhibitors and anticancer agents.[6][7]

The compound 5-methyl-1H-imidazole-4-sulfonyl chloride represents a strategic amalgamation of these two powerful moieties. It serves as a highly reactive and versatile chemical intermediate, enabling the facile introduction of the 5-methylimidazole-4-sulfonyl group into a diverse range of molecules. This allows researchers to create novel sulfonamide and sulfonate ester derivatives, thereby exploring new chemical space for potential therapeutic and industrial applications.[8]

Molecular Profile of 5-methyl-1H-imidazole-4-sulfonyl chloride

A clear understanding of the physicochemical and spectroscopic properties of a building block is essential for its effective use in synthesis.

Physicochemical Properties

The key identifiers and properties of 5-methyl-1H-imidazole-4-sulfonyl chloride are summarized in the table below.

PropertyValue
Molecular Formula C₄H₅ClN₂O₂S
Molecular Weight 180.61 g/mol
IUPAC Name 5-methyl-1H-imidazole-4-sulfonyl chloride
Physical Form Solid (predicted/observed in related compounds)
SMILES CC1=C(N=CN1)S(=O)(=O)Cl
InChI Key KJHNMPGYUKTZSC-UHFFFAOYSA-N

Data sourced from PubChem and other chemical databases.

Spectroscopic Signature

While a dedicated public repository of spectral data for this specific isomer is sparse, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds.

  • ¹H NMR: Protons on the imidazole ring would appear in the aromatic region, with a characteristic singlet for the methyl group.

  • ¹³C NMR: Signals corresponding to the two sp² carbons of the imidazole ring, the methyl carbon, and the carbon bearing the sulfonyl chloride group would be expected.

  • IR Spectroscopy: Key vibrational bands would include those for N-H stretching (if not substituted), C=N stretching within the imidazole ring, and strong, characteristic asymmetric and symmetric stretches for the S=O bonds of the sulfonyl chloride group.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the loss of SO₂ or Cl, would be key identifiers.

Synthesis and Core Reactivity

The utility of 5-methyl-1H-imidazole-4-sulfonyl chloride as a building block is predicated on its synthesis and inherent reactivity.

Plausible Synthetic Pathways

The synthesis of imidazole sulfonyl chlorides can generally be achieved through several established methods in organic chemistry.

dot

Caption: Plausible synthetic routes to the target compound.

  • Direct Chlorosulfonation: This is a primary method for introducing a sulfonyl chloride group onto a heteroaromatic ring.[8] It involves the reaction of the precursor, 5-methylimidazole, with a strong chlorosulfonating agent like chlorosulfonic acid (ClSO₃H). This is an electrophilic aromatic substitution reaction.

  • Sandmeyer-type Reaction: An alternative route involves starting with a 4-amino-5-methyl-1H-imidazole precursor. This amine can be converted to a diazonium salt using sodium nitrite and a strong acid. The subsequent reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst yields the desired sulfonyl chloride.[8]

Core Reactivity: A Gateway to Sulfonamides and Sulfonate Esters

The electrophilic nature of the sulfur atom in the sulfonyl chloride group dictates its reactivity. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably amines and alcohols.

dot

Caption: Core reactivity of the title sulfonyl chloride.

  • Formation of Sulfonamides: The reaction with primary or secondary amines is a cornerstone of sulfonamide synthesis.[6] The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a stable sulfur-nitrogen bond. This reaction is typically carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.

  • Formation of Sulfonate Esters: Similarly, reaction with alcohols or phenols yields sulfonate esters. This O-sulfonylation provides access to compounds that can be used as intermediates in cross-coupling reactions or as biologically active molecules themselves.[8]

Survey of Potential Applications Based on Analogous Structures

While specific, high-profile applications of 5-methyl-1H-imidazole-4-sulfonyl chloride are not widely reported in blockbuster drugs, its value as a research tool is immense. The biological activities of numerous other imidazole-based sulfonamides provide a strong rationale for its use in drug discovery programs.

Antimicrobial Agents

The combination of imidazole and sulfonamide moieties is a well-established strategy in the development of new antimicrobial agents.[6] Studies have shown that such hybrid compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria.[4] The 5-methyl-1H-imidazole-4-sulfonamide scaffold allows for systematic modification, enabling the exploration of structure-activity relationships to optimize potency and spectrum of activity.

Anticancer Agents

Imidazole derivatives are prevalent in oncology research, with some acting as kinase inhibitors.[9] Recently, novel sulfonamide-imidazole hybrids have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines, including drug-resistant strains.[10] Molecular docking studies suggest that these compounds can interact with key cancer-related targets like tropomyosin receptor kinase A (TRKA) and mesenchymal-epithelial transition factor (c-MET).[10] The use of 5-methyl-1H-imidazole-4-sulfonyl chloride allows for the creation of libraries of novel sulfonamides for screening against a panel of cancer cell lines and kinases.

Agrochemicals

The imidazole ring is also a component of several successful agrochemicals. The fungicide cyazofamid, for instance, is a 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.[11] Although the substitution pattern is different, the success of cyazofamid highlights the potential for imidazole sulfonamides in crop protection. Synthesizing derivatives from 5-methyl-1H-imidazole-4-sulfonyl chloride could lead to the discovery of new herbicides, fungicides, or pesticides.

Experimental Protocol: Synthesis of a 5-methyl-1H-imidazole-4-sulfonamide Derivative

This section provides a detailed, exemplary protocol for the reaction of 5-methyl-1H-imidazole-4-sulfonyl chloride with a generic primary amine.

dot

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve amine (1.0 eq) & base (e.g., pyridine, 1.2 eq) in dry DCM. B 2. Cool solution to 0 °C in an ice bath. A->B D 4. Add sulfonyl chloride solution dropwise to the cooled amine solution. C 3. Prepare solution of 5-methyl-1H-imidazole- 4-sulfonyl chloride (1.1 eq) in dry DCM. C->D E 5. Stir at 0 °C for 30 min, then allow to warm to room temperature. D->E F 6. Stir overnight (12-16 h). E->F G 7. Quench with water and separate layers. F->G H 8. Wash organic layer with dilute HCl, sat. NaHCO3, and brine. G->H I 9. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. H->I J 10. Purify crude product via flash column chromatography. I->J

Caption: General workflow for sulfonamide synthesis.

Objective: To synthesize an N-substituted-5-methyl-1H-imidazole-4-sulfonamide.

Materials:

  • 5-methyl-1H-imidazole-4-sulfonyl chloride

  • A primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (as a base)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 5-methyl-1H-imidazole-4-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature.

  • Overnight Stirring: Continue to stir the reaction at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Conclusion and Future Perspectives

5-methyl-1H-imidazole-4-sulfonyl chloride stands as a valuable and reactive intermediate for chemical synthesis. While it may not have a celebrated history of discovery tied to a single breakthrough, its utility is clear from a modern medicinal and synthetic chemistry perspective. It provides a direct route to a class of compounds—imidazole-based sulfonamides—that are rich in biological potential.

Future research efforts will likely focus on utilizing this building block to construct diverse chemical libraries for high-throughput screening in various therapeutic areas. The exploration of its derivatives as kinase inhibitors for oncology, as novel antibacterial agents to combat resistance, and as new agrochemical leads represents fertile ground for discovery. The continued application of this and similar building blocks will undoubtedly contribute to the development of the next generation of functional molecules.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Sulfonamides via 5-Methyl-1H-imidazole-4-sulfonyl Chloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocol Introduction & Strategic Importance The 5-methyl-1H-imidazole-4-sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocol

Introduction & Strategic Importance

The 5-methyl-1H-imidazole-4-sulfonamide moiety is a privileged pharmacophore in modern drug discovery. It is frequently deployed to fine-tune physicochemical properties, enhance aqueous solubility, and mimic transition states in enzyme active sites[1]. This functional group has been instrumental in the development of diverse therapeutics, including tubulin-targeted noscapine derivatives for mitotic arrest[2], selective dual TRIM24-BRPF1 bromodomain inhibitors such as IACS-9571[3], and potent mammalian farnesyltransferase inhibitors[4].

However, utilizing 5-methyl-1H-imidazole-4-sulfonyl chloride in parallel synthesis or scale-up presents unique chemical challenges. The presence of an amphoteric imidazole ring—containing both a basic nitrogen and an acidic NH—demands precise stoichiometric control of bases and meticulous pH management during workup[1]. This application note provides a causally driven, self-validating protocol to ensure high-yielding sulfonamide couplings.

Mechanistic Causality & Reaction Design

To move beyond merely following steps, a synthetic chemist must understand the why behind the protocol. The sulfonylation of amines using 5-methyl-1H-imidazole-4-sulfonyl chloride is governed by the following mechanistic principles:

  • Base Selection and Stoichiometry: The imidazole NH is weakly acidic (pKa ~ 14), while the sulfonyl chloride reagent is often supplied or generated as a hydrochloride salt[5]. Therefore, a minimum of 3.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is required[4]. The causality is tripartite: 1 eq neutralizes the amine hydrochloride, 1 eq neutralizes the HCl byproduct of the substitution, and 1 eq buffers the acidic imidazole NH to prevent the formation of unreactive, insoluble complexes.

  • Solvent Effects: Dichloromethane (DCM) is the solvent of choice for aliphatic amines due to its poor nucleophilicity and excellent solubility profile. For sterically hindered or poorly soluble aromatic amines (anilines), polar aprotic solvents like DMF or THF are required to stabilize the transition state[2].

  • Temperature Control: The electrophilic sulfonyl sulfur is highly susceptible to hydrolysis by adventitious water. Initiating the reaction at 0 °C suppresses competitive hydrolysis, allowing the amine nucleophile to selectively attack the sulfonyl chloride to form the tetrahedral intermediate[3].

Mechanism M1 Amine Nucleophile (R-NH2) M2 Electrophilic Attack at Sulfonyl Sulfur M1->M2 M3 Tetrahedral Intermediate Formation M2->M3 M4 Chloride Elimination (HCl Byproduct) M3->M4 M5 Base Scavenging DIPEA neutralizes HCl & Imidazole NH M4->M5 Acid Neutralization M6 Target Sulfonamide Product M4->M6

Mechanistic pathway of sulfonylation illustrating tetrahedral intermediate and acid scavenging.

Self-Validating Experimental Protocol

This methodology embeds validation checkpoints directly into the workflow, ensuring that any failure is detected in real-time rather than after isolation.

Materials Required
  • 5-Methyl-1H-imidazole-4-sulfonyl chloride (1.2–1.5 eq)

  • Primary or secondary amine (1.0 eq)

  • DIPEA or Triethylamine (3.0–4.0 eq)

  • Anhydrous DCM or DMF (0.1 M to 0.5 M concentration)

Step-by-Step Methodology

Step 1: Amine Free-Basing

  • Dissolve the amine (1.0 eq) in anhydrous DCM (or DMF for anilines) under an inert argon/nitrogen atmosphere.

  • Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 15 minutes.

  • Self-Validation Checkpoint 1: Spot a 1 µL aliquot onto wet pH indicator paper. A pH > 9 confirms complete free-basing. If the pH is lower, the amine hydrochloride is not fully neutralized, which will stall the reaction.

Step 2: Electrophilic Addition

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add 5-methyl-1H-imidazole-4-sulfonyl chloride (1.2 eq) portion-wise over 5 minutes to control the exothermic reaction.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 16 hours depending on steric hindrance.

Step 3: Reaction Monitoring

  • Self-Validation Checkpoint 2: Unreacted sulfonyl chloride often hydrolyzes on LC-MS columns, making it invisible. To accurately monitor reagent consumption, quench a 5 µL reaction aliquot into 100 µL of methanol. This instantly converts any remaining sulfonyl chloride into a stable methyl sulfonate ester, providing a distinct, trackable mass ion.

Step 4: Amphoteric Workup (Critical Phase) The resulting 5-methyl-1H-imidazole-4-sulfonamide is amphoteric.

  • Quench the reaction with distilled water (equal volume to the organic solvent).

  • Causality-Driven pH Adjustment: At pH < 4, the basic imidazole nitrogen protonates. At pH > 10, the acidic sulfonamide proton or imidazole NH deprotonates. Both scenarios drive the product into the aqueous layer. Carefully adjust the aqueous phase to pH 7–8 using saturated aqueous NaHCO3​ or 1M HCl.

  • Extract the aqueous layer with EtOAc or a DCM/MeOH (9:1) mixture to ensure high recovery of the polar product.

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow N1 1. Amine Free-Basing Dissolve amine + 3 eq DIPEA in DCM or DMF N2 2. Temperature Control Cool mixture to 0 °C N1->N2 N3 3. Reagent Addition Add 5-Methyl-1H-imidazole- 4-sulfonyl chloride N2->N3 N4 4. Coupling Reaction Warm to RT, stir 2-16 h N3->N4 N5 5. Self-Validation Monitor via LC-MS/TLC (MeOH quench aliquot) N4->N5 N6 6. Amphoteric Workup Adjust aqueous pH to 7-8 Extract with EtOAc/MeOH N5->N6 N7 7. Purification Flash Chromatography or Prep-HPLC N6->N7

Workflow for sulfonamide synthesis highlighting self-validation and amphoteric workup steps.

Quantitative Data Summary

The table below summarizes the expected reaction conditions and yields based on the nature of the nucleophilic amine, derived from optimized medicinal chemistry campaigns[2],[3],[4].

Amine ClassPreferred SolventBase (Equivalents)Temperature ProfileReaction TimeExpected Yield Range
Primary Aliphatic DCMDIPEA (3.0 eq)0 °C RT2–4 h75–90%
Secondary Aliphatic DCMDIPEA (3.0 eq)0 °C RT4–8 h70–85%
Primary Aromatic (Anilines) DMFPyridine or DIPEA (3.0 eq)RT 50 °C12–16 h50–70%
Sterically Hindered / Weak THF / DMFNaH or LiHMDS (2.2 eq)*0 °C RT16 h30–50%

*Note: When using strong bases like NaH, the imidazole NH of the sulfonyl chloride may require prior protection (e.g., with a BOM or Trityl group) to prevent polymerization or reagent degradation[5].

References

  • [2] Yong, C., et al. (2019). A Novel Class of N‐Sulfonyl and N‐Sulfamoyl Noscapine Derivatives that Promote Mitotic Arrest in Cancer Cells. ChemMedChem. Available at:[Link]

  • [5] Tu Dortmund Repository. (2015). Design, Synthesis and Evaluation of PHP Inhibitors. Eldorado Repository. Available at:[Link]

  • [3] Palmer, W. S., et al. (2016). Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor. Journal of Medicinal Chemistry. Available at:[Link]

  • [4] Fletcher, S., et al. (2010). Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application

Solvent Selection and Optimization for 5-Methyl-1H-imidazole-4-sulfonyl Chloride Coupling Reactions

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The functionalization of amines via sulfonyl chlorides to form...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The functionalization of amines via sulfonyl chlorides to form sulfonamides is a cornerstone reaction in medicinal chemistry, yielding privileged pharmacophores found in numerous antibacterial, antimalarial, and anticancer agents. Among heteroaromatic sulfonylating agents, 5-methyl-1H-imidazole-4-sulfonyl chloride presents a unique synthetic challenge. The molecule is amphoteric, possessing both a highly electrophilic sulfonyl chloride moiety and a basic, hydrogen-bond-donating imidazole ring.

This application note provides an in-depth mechanistic guide to selecting the optimal solvent for coupling 5-methyl-1H-imidazole-4-sulfonyl chloride with primary and secondary amines. By understanding the thermodynamic and kinetic behavior of this reagent in various solvation environments, researchers can suppress competing hydrolysis pathways, overcome steric hindrance, and establish a self-validating, high-yield experimental protocol.

Mechanistic Causality: The Role of Solvation and Sterics

The reactivity of 5-methyl-1H-imidazole-4-sulfonyl chloride is governed by two critical structural features:

  • Steric Shielding at the C4-C5 Interface: The methyl group at the C5 position is directly adjacent (ortho) to the sulfonyl chloride at the C4 position. This exerts a +I (inductive) effect that slightly modulates the electrophilicity of the sulfur center compared to unsubstituted analogs, while simultaneously providing steric shielding. This shielding enhances regioselectivity but necessitates a solvent capable of fully solvating the transition state to lower the activation energy[1].

  • Intermolecular Hydrogen Bonding: The unsubstituted N1 nitrogen of the imidazole ring acts as a hydrogen bond donor, while the N3 nitrogen acts as an acceptor. In non-polar solvents, this leads to extensive intermolecular aggregation and poor solubility.

Therefore, the solvent must be polar aprotic . It must possess a high enough dielectric constant ( ε ) to break imidazole-imidazole hydrogen bonding networks and stabilize the highly polar trigonal bipyramidal transition state during aminolysis, without acting as a nucleophile that would lead to hydrolysis[2].

Logical Pathway of Solvent Influence

SolventLogic Reactants 5-Methyl-1H-imidazole-4-sulfonyl Chloride + Amine Nucleophile Solvent1 Polar Aprotic (MeCN, DCM, DMF) Reactants->Solvent1 Optimal Solvent2 Protic / Moisture (H2O, Alcohols) Reactants->Solvent2 Contamination Solvent3 Non-Polar (Hexane, Toluene) Reactants->Solvent3 Sub-optimal Int1 Stabilized Transition State Efficient Base Scavenging Solvent1->Int1 Int2 Nucleophilic Attack by H2O/ROH Solvent2->Int2 Int3 Poor Solvation Aggregation Solvent3->Int3 Out1 Target Sulfonamide (High Yield) Int1->Out1 Out2 Sulfonic Acid (Hydrolysis Waste) Int2->Out2 Out3 Incomplete Reaction (Low Yield) Int3->Out3

Caption: Logical relationship between solvent polarity, reaction intermediates, and final coupling outcomes.

Quantitative Solvent Selection Matrix

To facilitate rational solvent selection, the following matrix compares standard reaction media based on their physicochemical properties and historical performance in imidazole-sulfonyl couplings [3].

SolventDielectric Constant ( ε )Solvation of Imidazole CoreHydrolysis RiskRecommended BaseTypical Yield Range
Acetonitrile (MeCN) 37.5ExcellentLow (if anhydrous)DIPEA85 - 95%
Dichloromethane (DCM) 9.1ModerateLowTEA / Pyridine75 - 90%
Tetrahydrofuran (THF) 7.5GoodLowNaH / TEA70 - 85%
N,N-Dimethylformamide (DMF) 36.7ExcellentModerate (hygroscopic)Cs₂CO₃ / DIPEA80 - 90%
Pyridine 12.4GoodLowActs as base80 - 95%

Authoritative Insight: Acetonitrile (MeCN) paired with N,N-Diisopropylethylamine (DIPEA) is the gold standard for this specific substrate. MeCN provides the high dielectric constant necessary to dissolve the zwitterionic-like character of the imidazole core, while DIPEA is non-nucleophilic enough to avoid competing with the target amine[4].

Optimized Experimental Protocol: Sulfonamide Formation

This protocol is designed as a self-validating system . Each step includes built-in causality and validation metrics to ensure the integrity of the reaction before proceeding to the next phase.

ProtocolWorkflow Step1 1. Substrate Dissolution (Anhydrous MeCN) Step2 2. Base Addition (DIPEA, 2.5 eq) Step1->Step2 Step3 3. Electrophile Addition (0 °C, Dropwise) Step2->Step3 Step4 4. Aminolysis (RT, 2-16 h) Step3->Step4 Step5 5. Aqueous Quench & Workup Step4->Step5

Caption: Step-by-step experimental workflow for 5-methyl-1H-imidazole-4-sulfonyl chloride coupling.

Step 1: Substrate Dissolution & System Purge
  • Action: In a flame-dried round-bottom flask purged with Argon, dissolve the target primary or secondary amine (1.0 eq, typically 1-5 mmol) in anhydrous Acetonitrile (MeCN) to achieve a 0.1 M concentration.

  • Causality: Argon purging prevents ambient moisture from entering the system. MeCN is chosen to fully solvate both the amine and the incoming polar electrophile.

  • Validation Metric: Visually confirm complete dissolution. A heterogeneous mixture will lead to localized concentration gradients and favor side-product formation.

Step 2: Base Introduction & Acid Scavenging
  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the stirring solution.

  • Causality: A minimum of 2.0 equivalents is required: 1 eq to neutralize the HCl generated during coupling, and 1 eq to prevent the protonation of the basic imidazole ring of the sulfonyl chloride. DIPEA is preferred over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile.

  • Validation Metric: If the solution turns opaque or precipitates form, it indicates the amine hydrochloride salt is crashing out early. Decrease the molarity to 0.05 M by adding more anhydrous MeCN.

Step 3: Electrophile Activation & Addition
  • Action: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 5-methyl-1H-imidazole-4-sulfonyl chloride (1.1 eq) portion-wise or dropwise as a concentrated solution in MeCN.

  • Causality: The reaction is highly exothermic. Adding the electrophile at 0 °C suppresses the activation energy required for the competing hydrolysis pathway (which has a higher energy barrier than the desired aminolysis).

  • Validation Metric: Monitor the internal temperature; it should not exceed 5 °C during addition.

Step 4: Aminolysis & Kinetic Monitoring
  • Action: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 16 hours.

  • Causality: Warming to RT provides the thermal energy necessary to overcome the steric hindrance imposed by the 5-methyl group adjacent to the sulfonyl center.

  • Validation Metric: Monitor reaction progress via Thin-Layer Chromatography (TLC) (Eluent: 5-10% MeOH in DCM). The disappearance of the amine spot (ninhydrin active) and the appearance of a new, UV-active spot with a higher Rf​ confirms conversion.

Step 5: Quenching & Phase Separation
  • Action: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Causality: NaHCO3​ ensures the aqueous layer maintains a pH of ~8. At this pH, the imidazole ring (conjugate acid pKa ~7) remains deprotonated (neutral) and partitions efficiently into the organic EtOAc layer, while the highly acidic sulfonic acid hydrolysis byproducts partition into the aqueous waste.

  • Validation Metric: Verify the pH of the aqueous layer using pH paper before extraction. If pH < 7, add more NaHCO3​ to prevent losing the target sulfonamide to the aqueous phase.

References

  • Structural Basis for Binding and Selectivity of Antimalarial and Anticancer Ethylenediamine Inhibitors to Protein Farnesyltransferase. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available at:[Link]

Sources

Method

Application Note: Synthesis and Validation of Bioactive Imidazole Sulfonamides via Sulfonyl Chloride Precursors

Executive Overview The fusion of the imidazole ring with a sulfonamide moiety represents a cornerstone strategy in modern medicinal chemistry. Imidazole sulfonamides and their bis-heterocyclic derivatives are privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The fusion of the imidazole ring with a sulfonamide moiety represents a cornerstone strategy in modern medicinal chemistry. Imidazole sulfonamides and their bis-heterocyclic derivatives are privileged scaffolds, exhibiting a broad spectrum of pharmacological properties, including potent antibacterial, antifungal, anticancer, and enzyme-inhibitory activities[1].

For drug development professionals and synthetic chemists, the efficient construction of these molecules via the nucleophilic substitution of sulfonyl chlorides is a critical workflow. This application note provides an in-depth, self-validating guide to the synthesis of imidazole sulfonamides. By dissecting the mechanistic causality behind reagent selection, temperature control, and purification, this document ensures high-yield, reproducible generation of these bioactive libraries[2].

Pharmacological Rationale & Structural Significance

The biological efficacy of imidazole sulfonamides stems from the synergistic combination of two distinct pharmacophores[1].

  • The Imidazole Core: As an isostere of purine, the imidazole ring can competitively inhibit purine biosynthesis, disrupting nucleic acid and protein synthesis in bacterial and fungal pathogens[3].

  • The Sulfonamide Group: The sulfonamide moiety ( −SO2​NH− ) acts as a transition-state mimic and a potent zinc-binding group (ZBG). This is highly relevant in the design of Carbonic Anhydrase (CA) inhibitors, where the deprotonated sulfonamide nitrogen coordinates directly with the Zn2+ ion in the enzyme's active site, a mechanism exploited in both glaucoma and targeted anticancer therapies[1].

MoA Drug Imidazole Sulfonamide Hybrid Molecule Sub1 Sulfonamide Moiety Drug->Sub1 Sub2 Imidazole Ring Drug->Sub2 Target1 Carbonic Anhydrase (Zn2+ Coordination) Sub1->Target1 Binds active site Target2 Purine Biosynthesis (Competitive Inhibition) Sub2->Target2 Mimics purine Outcome1 Apoptosis / Decreased pH Regulation Target1->Outcome1 Outcome2 Bacterial Cell Death Target2->Outcome2

Dual pharmacological mechanism of action for imidazole sulfonamide hybrids.

Mechanistic Principles of N-Sulfonylation

The synthesis of imidazole sulfonamides typically proceeds via the reaction of an amine-functionalized imidazole (or the imidazole nitrogen itself) with a sulfonyl chloride precursor.

Causality of Experimental Choices
  • Base Selection (Pyridine vs. Triethylamine): Pyridine is frequently utilized as both the solvent and the base[4]. Mechanistically, pyridine acts as a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which is subsequently attacked by the amine. This pathway is significantly faster than direct amine attack. Furthermore, pyridine scavenges the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

  • Temperature Control ( 0∘C to Room Temperature): The formation of the sulfur-nitrogen bond is highly exothermic. Initiating the reaction at 0∘C prevents thermal degradation of the sulfonyl chloride and minimizes the formation of bis-sulfonylated side products.

  • Solvent Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of water will convert the precursor into a sulfonic acid, which is unreactive towards amines under these conditions. Therefore, anhydrous Dichloromethane (DCM) or neat Pyridine must be used.

SynthesisWorkflow A Sulfonyl Chloride Precursor + Imidazole Derivative B Solvent Selection (Anhydrous DCM or THF) A->B C Base Addition (Pyridine or TEA) B->C D Nucleophilic Substitution (0°C to RT, N2 Atmosphere) C->D Dropwise addition controls exotherm E Aqueous Quench (1M HCl / Brine Wash) D->E TLC confirmed completion F Purification (Flash Chromatography) E->F G Bioactive Imidazole Sulfonamide F->G

Workflow for the synthesis of imidazole sulfonamides from sulfonyl chlorides.

Experimental Methodologies

Protocol: Synthesis of Heteroaryl Imidazole Sulfonamides

This protocol is adapted for the synthesis of highly selective receptor antagonists and antibacterial agents via the N-sulfonylation of an imidazole-containing aniline/amine derivative[4].

Reagents & Materials:

  • Imidazole-amine precursor (1.0 eq)

  • Aryl/Alkyl Sulfonyl Chloride (1.1 - 1.2 eq)

  • Anhydrous Pyridine (3.0 eq to solvent quantities)

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

  • 1M Aqueous HCl , Saturated NaHCO3​ , Brine

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of Argon or Nitrogen.

  • Dissolution: Dissolve the imidazole-amine precursor ( 2.0 mmol ) in anhydrous CH2​Cl2​ ( 10 mL ). Add anhydrous pyridine ( 6.0 mmol ).

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0∘C . Rationale: This prevents the rapid, exothermic degradation of the sulfonyl chloride.

  • Electrophile Addition: Dissolve the sulfonyl chloride ( 2.2 mmol ) in 2 mL of anhydrous CH2​Cl2​ . Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 to 12 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane eluent. The amine precursor will typically have a lower Rf​ (more polar), while the sulfonyl chloride runs near the solvent front. The sulfonamide product will appear as a distinct new spot with intermediate polarity.

  • Quenching & Workup: Once TLC confirms the consumption of the amine, quench the reaction by adding 10 mL of distilled water.

    • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate ( 3×15 mL ).

    • Acid Wash: Wash the combined organic layers with cold 1M HCl ( 2×10 mL ) to remove excess pyridine and unreacted amine.

    • Neutralization: Wash with saturated aqueous NaHCO3​ ( 15 mL ) to neutralize any residual acid.

    • Drying: Wash with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography or recrystallization (e.g., from EtOAc/Hexanes) to yield the pure imidazole sulfonamide[4].

Quantitative Data & Structure-Activity Relationships (SAR)

The incorporation of the sulfonamide group into the imidazole scaffold drastically alters the physicochemical and biological profile of the resulting library. Electron-withdrawing groups (EWGs) on the sulfonyl-aryl ring generally enhance antibacterial activity by increasing the acidity of the sulfonamide N-H, which improves target binding affinity[1].

Table 1: Representative Biological Activities of Imidazole Sulfonamide Hybrids

Compound Class / ModificationPrimary Target / OrganismBiological EffectKey Efficacy MetricRef.
Bis-imidazole sulfonamides S. aureus, E. coliInhibition of nucleic acid synthesisMIC: 8−55 nM [5]
4-Substituted imidazole sulfonamides Diverse Fungal StrainsBroad-spectrum antifungal activity IC50​ : 3.4 nM [2]
Nitro-substituted bis-benzimidazole sulfonamides Gram-positive bacteriaEnhanced cell wall penetrationHigh Bioactivity[1]
Thiazole/Imidazole-2-sulfonyl analogs EP1 ReceptorSelective receptor antagonismHigh affinity binding[4]

Quality Control & Self-Validating Analytics

To ensure the structural integrity of the synthesized imidazole sulfonamides, the following analytical validations must be met:

  • Hydrolysis Check (Workup Validation): Unreacted sulfonyl chloride rapidly hydrolyzes to sulfonic acid during the aqueous quench. Sulfonic acids are highly water-soluble and will partition entirely into the aqueous layer. If the organic layer yields a clean product post-extraction without chromatography, the reaction successfully drove the sulfonyl chloride to completion or hydrolysis.

  • 1H -NMR Spectroscopy:

    • Diagnostic Shift: The defining feature of successful N-sulfonylation is the appearance of a highly deshielded sulfonamide proton ( −SO2​NH− ), typically presenting as a broad singlet between δ8.0−10.5 ppm (depending on the solvent and hydrogen bonding).

    • Exchangeability: This proton will disappear upon the addition of D2​O , confirming its identity.

    • Aromatic Shifts: The protons on the imidazole ring will experience a downfield shift relative to the starting amine due to the strong electron-withdrawing nature of the adjacent sulfonyl group.

  • Mass Spectrometry (HRMS): The N-S bond is relatively weak (Bond Dissociation Energy ≈70 kcal/mol )[6]. During MS fragmentation (especially in EI mode), researchers should look for the characteristic loss of the SO2​Ar radical or the cleavage of the S-N bond, which serves as a definitive fingerprint for sulfonamides.

References

  • Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides Source: Molecules (MDPI) / PMC URL:[Link]

  • Synthesis of bis-benzimidazole sulfonamides and bis-imidazole sulfonamides Source: ResearchGate URL:[Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source: MDPI URL:[Link]

  • Comprehensive Survey of Combinatorial Library Synthesis: 2000 Source: ACS Publications URL:[Link]

  • Redox-active benzimidazolium sulfonamides as cationic thiolating reagents for reductive cross-coupling of organic halides Source: Nature Communications / PMC URL:[Link]

  • Discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists Source: Bioorganic & Medicinal Chemistry Letters (DOI) URL:[Link]

Sources

Application

Application Note: Protecting Group Strategies for the Regioselective Synthesis of 5-Methyl-1H-imidazole-4-sulfonyl Chloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Mechanistic Rationale: The Challenge of Imidazole Chlorosulfonation The s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Mechanistic Rationale: The Challenge of Imidazole Chlorosulfonation

The synthesis of highly functionalized imidazole sulfonyl chlorides is a critical pathway in medicinal chemistry, particularly for the development of complex biologically active molecules such as farnesyltransferase inhibitors[1] and glucokinase activators[2]. However, the direct chlorosulfonation of the 4-methylimidazole scaffold presents severe synthetic bottlenecks.

The Tautomerism and Basicity Problem

4-Methylimidazole exists in a rapid tautomeric equilibrium with 5-methylimidazole[3]. This dynamic state complicates regioselective electrophilic aromatic substitution. Furthermore, the basicity of the imidazole nitrogens means they readily protonate in the presence of strong acids. When exposed to chlorosulfonic acid ( ClSO3​H ), the resulting imidazolium species is highly deactivated toward electrophilic attack[3].

To force the reaction, direct chlorosulfonation requires extremely harsh conditions. Standard protocols involve melting solid 4(5)-methylimidazole and adding neat ClSO3​H dropwise, followed by heating the mixture to 140 °C for 16 hours[4]. This process triggers violent HCl gas evolution[4], poses significant safety and scalability risks, and generally exhibits poor functional group tolerance.

The Necessity of Protecting Groups

To bypass these harsh conditions, a Protecting Group (PG) strategy is required. By masking the basic nitrogen, we can:

  • Lock the tautomeric equilibrium , ensuring strict regiocontrol.

  • Prevent N-sulfonylation and unwanted polymerization.

  • Enable mild halogen-metal exchange at cryogenic temperatures, avoiding the need for boiling ClSO3​H .

Strategy Selection: Trityl-Directed Halogen-Metal Exchange

While electron-withdrawing groups like N,N-dimethylsulfamoyl (DMS) are sometimes used to direct lithiation to the C2 position, the synthesis of 5-methyl-1H-imidazole-4-sulfonyl chloride requires functionalization at the C4/C5 position.

We employ the Trityl (Trt) protecting group[4]. The trityl group is exceptionally bulky; it not only locks the tautomer but sterically shields the adjacent nitrogen. Because the trityl group is highly acid-sensitive, direct electrophilic chlorosulfonation cannot be used. Instead, we utilize a highly controlled, three-stage sequence:

  • Pre-halogenation: Mild iodination of 4-methylimidazole.

  • Tritylation: Locking the tautomer to yield 1-Trityl-4-iodo-5-methyl-1H-imidazole.

  • TurboGrignard Exchange & Sulfinylation: Using iPrMgCl⋅LiCl to perform a halogen-metal exchange, followed by trapping with SO2​ gas and oxidation with N-chlorosuccinimide (NCS).

Causality Insight: Why use TurboGrignard instead of n -BuLi? n -BuLi is highly basic and can cause competitive deprotonation at the acidic C2 position of the imidazole ring. TurboGrignard ( iPrMgCl⋅LiCl ) is highly nucleophilic but less basic, ensuring clean exchange at the C-I bond without C2 interference.

Quantitative Data Presentation

The table below summarizes the operational differences between the legacy direct chlorosulfonation method and the modern PG-directed strategy.

ParameterPathway A: Direct ChlorosulfonationPathway B: Trityl-Protected Exchange
Reagents Neat ClSO3​H I2​ , Trt-Cl, iPrMgCl⋅LiCl , SO2​ , NCS
Max Temperature 140 °CRoom Temperature (Exchange at -20 °C)
Regioselectivity Moderate (Tautomeric mixtures possible)Excellent (Strictly C4/C5 controlled)
Functional Group Tolerance Very Poor (Destroys acid-sensitive groups)High (Tolerates esters, ethers, nitriles)
Safety Profile Hazardous (Violent HCl evolution)[4]Mild (Cryogenic/ambient conditions)
Overall Yield 20 - 40% (Highly variable)65 - 80% (Over 3 steps)

Experimental Workflows

G cluster_direct Pathway A: Direct Chlorosulfonation cluster_pg Pathway B: Trityl-Protected Halogen-Metal Exchange start 4-Methyl-1H-imidazole (Tautomeric Mixture) direct_cond ClSO3H, 140 °C, 16h (Violent HCl evolution) start->direct_cond iodo 1. Iodination (I2, NaOH) start->iodo direct_prod 5-Methyl-1H-imidazole- 4-sulfonyl chloride direct_cond->direct_prod trt 2. Tritylation (Trt-Cl, Et3N) iodo->trt Locks Tautomer exchange 3. Halogen-Metal Exchange (iPrMgCl·LiCl, -20 °C) trt->exchange quench 4. Sulfinylation & Chlorination (SO2 gas, then NCS) exchange->quench pg_prod 1-Trityl-5-methyl-1H-imidazole- 4-sulfonyl chloride quench->pg_prod

Fig 1: Comparison of direct chlorosulfonation vs. protecting group-directed synthesis pathways.

Step-by-Step Experimental Protocols

Self-Validation Note: Sulfonyl chlorides are highly prone to hydrolysis on standard reverse-phase LC-MS columns. To validate the success of Step 3, quench a 10 µL reaction aliquot into a vial containing 100 µL of benzylamine in DCM. Analyze the resulting stable sulfonamide via LC-MS to confirm the presence of the sulfonyl chloride intermediate.

Step 5.1: Regioselective Iodination
  • Setup: In a 500 mL round-bottom flask, dissolve 4-methylimidazole (10.0 g, 122 mmol) in a mixture of 1,4-dioxane (100 mL) and 2M aqueous NaOH (150 mL).

  • Addition: Cool the mixture to 0 °C. Slowly add iodine ( I2​ , 31.0 g, 122 mmol) in portions over 30 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench any unreacted iodine with saturated aqueous sodium thiosulfate. Neutralize the pH to ~7 using 1M HCl . Extract with EtOAc ( 3×150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 4-iodo-5-methyl-1H-imidazole as an off-white solid.

Step 5.2: N-Tritylation
  • Setup: Dissolve 4-iodo-5-methyl-1H-imidazole (20.0 g, 96 mmol) in anhydrous DMF (150 mL) under an argon atmosphere.

  • Addition: Add triethylamine (20.0 mL, 144 mmol) followed by trityl chloride (Trt-Cl, 29.5 g, 105 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Validation: TLC (Hexanes/EtOAc 7:3) will show a highly UV-active spot corresponding to the tritylated product.

  • Workup: Pour the mixture into ice water (500 mL) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to afford 1-Trityl-4-iodo-5-methyl-1H-imidazole .

Step 5.3: Halogen-Metal Exchange & Chlorosulfonation
  • Setup: Flame-dry a 250 mL Schlenk flask. Add 1-Trityl-4-iodo-5-methyl-1H-imidazole (10.0 g, 22.2 mmol) and anhydrous THF (100 mL). Cool the solution to -20 °C under argon.

  • Exchange: Dropwise, add iPrMgCl⋅LiCl (1.3 M in THF, 18.8 mL, 24.4 mmol). Stir at -20 °C for 45 minutes.

  • Sulfinylation: Bubble anhydrous SO2​ gas through the solution for 15 minutes (Alternatively, add 0.6 equivalents of DABSO as a bench-stable solid surrogate). The solution will turn cloudy as the magnesium sulfinate salt precipitates. Stir for an additional 1 hour at 0 °C.

  • Chlorination: Re-cool the mixture to -20 °C. Add a solution of N-chlorosuccinimide (NCS, 3.26 g, 24.4 mmol) in anhydrous THF (30 mL) dropwise. Stir for 1 hour, allowing the mixture to slowly warm to 0 °C.

  • Workup: Dilute the mixture with cold DCM (150 mL) and quickly wash with ice-cold water ( 2×50 mL) and cold brine. Dry over Na2​SO4​ and concentrate under a cold water bath (<25 °C) to yield 1-Trityl-5-methyl-1H-imidazole-4-sulfonyl chloride .

  • Storage: The product should be used immediately in subsequent sulfonamide coupling reactions or stored under argon at -20 °C to prevent degradation.

Sources

Method

Advanced One-Pot Synthesis Protocols Utilizing 5-Methyl-1H-imidazole-4-sulfonyl Chloride in Drug Discovery

Introduction and Pharmacological Rationale In modern medicinal chemistry, the fusion of privileged pharmacophores is a highly effective strategy for developing novel therapeutics. 5-Methyl-1H-imidazole-4-sulfonyl chlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Rationale

In modern medicinal chemistry, the fusion of privileged pharmacophores is a highly effective strategy for developing novel therapeutics. 5-Methyl-1H-imidazole-4-sulfonyl chloride (CAS: 2167622-42-4) serves as a critical electrophilic building block that bridges two such pharmacophores: the electron-rich imidazole ring (native to fundamental biological structures like histidine) and the sulfonamide moiety[1].

The strategic value of this compound lies in its ability to undergo rapid diversification. By functionalizing the sulfonamide nitrogen, researchers can fine-tune physicochemical properties to target specific metalloenzymes and phosphatases[1]. Notably, imidazole-4-sulfonamides have proven highly effective as transition state mimics for Phosphohistidine Phosphatase (PHP)[2] and as potent inhibitors of human Carbonic Anhydrase (hCA) isoforms when incorporated into pyrrol-2-one scaffolds[3].

This application note details the authoritative protocols for synthesizing the core sulfonyl chloride precursor and subsequently utilizing it in an advanced one-pot, three-component reaction to generate complex bis-sulfonamide therapeutic candidates.

Synthesis of the Core Reagent: 5-Methyl-1H-imidazole-4-sulfonyl chloride

Before executing complex one-pot reactions, the highly reactive sulfonyl chloride precursor must be synthesized. The chlorosulfonation of 4(5)-methylimidazole is a classic electrophilic aromatic substitution, but it requires precise thermal control and safety measures due to the extreme exothermicity of the reagents[2].

Experimental Causality & Design
  • Reagent Choice: Chlorosulfonic acid ( ClSO3​H ) acts as both the solvent and the electrophile. A large molar excess (approx. 3.6 equivalents) is required to drive the equilibrium toward the sulfonyl chloride rather than stopping at the sulfonic acid intermediate.

  • Thermal Control: The reaction is heated to 140 °C. The imidazole ring is highly deactivated once the first sulfonic acid group attaches; thus, extreme thermal energy is required to force the formation of the sulfonyl chloride[2].

  • Self-Validation Step: The evolution of HCl gas serves as a real-time visual indicator of the initial protonation and subsequent substitution. Cessation of gas evolution before the 16-hour mark indicates premature quenching or reagent depletion.

Protocol 1: Step-by-Step Chlorosulfonation

Safety Warning: ClSO3​H reacts violently with water. Perform strictly under a fume hood using highly dried glassware.

  • Preparation: Melt 20.0 g (244 mmol) of 4(5)-methylimidazole in a 250 mL round-bottom flask. Flush the system continuously with Argon to prevent oxidative degradation at high temperatures[2].

  • Addition: Cool the flask to 0 °C in an ice bath. Dropwise, add 60.0 mL (900 mmol) of ClSO3​H .

    • Critical Insight: The first 15 mL will react violently, generating excessive HCl gas[2]. Maintain a slow addition rate (approx. 1 mL/min) to prevent thermal runaway.

  • Heating: Once addition is complete and the initial exotherm subsides, equip the flask with a reflux condenser and heat the reaction mixture to 140 °C for 16 hours[2].

  • Quenching & Isolation: Allow the mixture to cool to room temperature. Carefully pour the syrupy mixture over crushed ice (vigorous reaction). Extract the resulting aqueous suspension with dichloromethane (DCM) ( 3×100 mL ).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 5-methyl-1H-imidazole-4-sulfonyl chloride. Store immediately under inert atmosphere at -20 °C to prevent hydrolysis.

One-Pot Three-Component Synthesis of Pyrrol-2-one Bis-Sulfonamides

The traditional Doebner-type multicomponent reaction typically yields carboxyquinolines. However, by utilizing an amine derived from 5-methyl-1H-imidazole-4-sulfonyl chloride, the reaction pathway is fundamentally altered.

Mechanistic Divergence

The sulfonamide moiety exerts a profound electron-withdrawing effect. During the condensation of the amine, pyruvic acid, and an aldehyde, an imine intermediate is formed. While electron-donating groups on the amine would drive the cyclization toward a 6-membered quinoline ring, the strong electron-withdrawing nature of the sulfonamide directs the electrophilic attack to stabilize a 5-membered pyrrol-2-one derivative instead[4].

G A Sulfonamide Amine D One-Pot Condensation (TFA Catalyst) A->D B Pyruvic Acid B->D C Substituted Aldehyde C->D E Imine Intermediate D->E F Pyrrol-2-one Derivative (Major Product) E->F Electron-Withdrawing Effect G Carboxyquinoline (Minor Product) E->G Electron-Donating Effect

Fig 1. One-pot synthesis pathway directed by sulfonamide electron-withdrawing effects.

Protocol 2: One-Pot Synthesis Workflow

This protocol utilizes Trifluoroacetic acid (TFA) as a catalyst. TFA is chosen because it is a mild Brønsted acid that efficiently activates the carbonyl carbon of the aldehyde without degrading the sensitive imidazole ring[3].

  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of the synthesized 5-methyl-1H-imidazole-4-sulfonamide derivative and 1.0 equivalent of a substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) in 15 mL of absolute ethanol.

  • Catalyst & Acid Addition: Add 1.2 equivalents of pyruvic acid, followed by a catalytic amount of Trifluoroacetic acid (TFA) (approx. 10 mol%)[3].

  • Reflux & Monitoring (Self-Validation): Heat the mixture to reflux (80 °C). Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting amine spot and the emergence of a lower-Rf UV-active spot confirms the formation of the pyrrol-2-one core. Reaction times typically range from 4 to 8 hours depending on the aldehyde's steric bulk.

  • Workup: Upon completion, cool the mixture to room temperature. The product often precipitates directly from the ethanolic solution.

  • Purification: Filter the precipitate and wash with cold ethanol ( 2×5 mL ). If no precipitation occurs, concentrate the solvent in vacuo and purify via flash column chromatography to isolate the dual-tail pyrrol-2-one bridged molecule[3].

Biological Evaluation and Quantitative Data

Compounds synthesized utilizing the 5-methyl-1H-imidazole-4-sulfonyl chloride core exhibit potent biological activity across multiple therapeutic targets.

Phosphohistidine Phosphatase (PHP) Inhibition

PHP catalyzes the hydrolysis of phospho-histidine. Imidazole sulfonamides act as highly effective competitive inhibitors because their steric and electronic profile mimics the transition state of water activation during phospho-histidine hydrolysis[2].

Mechanism PHP Phosphohistidine Phosphatase TS Transition State (Water Activation) PHP->TS Substrate Phospho-histidine Substrate->TS Catalysis Inhibitor Imidazole-4-sulfonamide Mimic Transition State Mimicry Inhibitor->Mimic Mimic->PHP Competitive Inhibition

Fig 2. Mechanism of PHP inhibition via transition state mimicry by imidazole sulfonamides.

Quantitative Data Summary

The table below summarizes the inhibitory potency of derivatives synthesized via the protocols described above against key biological targets.

Target EnzymeCompound ClassActivity MetricKey Structural DriverReference
Phosphohistidine Phosphatase (PHP) Small molecule imidazole sulfonamides IC50​ : 3 – 11 µMTransition state mimicry of phospho-histidine[2]
Human Carbonic Anhydrase I (hCA I) Pyrrol-2-one bis-sulfonamides KI​ : 3.9 – 870.9 nMDual sulfonamide zinc-binding capacity[5]
Human Carbonic Anhydrase II (hCA II) Pyrrol-2-one bis-sulfonamidesHigh SelectivityMethoxy/hydroxy group patterns on aromatic tails[3]
Human Carbonic Anhydrase XII (hCA XII) Pyrrol-2-one bis-sulfonamidesPotent InhibitionDual-tail spatial orientation[3]

References

  • Eldorado - Repository of the TU Dortmund. "Design, Synthesis and Evaluation of PHP Inhibitors" (November 06, 2015). Available at:[Link]

  • PubMed (NIH). "Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines" J Med Chem. 2025 Jan 23;68(2):1863-1882. Available at:[Link]

  • ACS Publications. "Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules..." Journal of Medicinal Chemistry (January 10, 2025). Available at:[Link]

  • ResearchGate. "Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety" Journal of Medicinal Chemistry 67(2) (February 05, 2024). Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Preparation of Sulfonate Esters Using 5-methyl-1H-imidazole-4-sulfonyl Chloride

Abstract The conversion of alcohols and phenols into sulfonate esters is a cornerstone transformation in organic synthesis, primarily for converting a poor hydroxyl leaving group into an excellent one. While traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conversion of alcohols and phenols into sulfonate esters is a cornerstone transformation in organic synthesis, primarily for converting a poor hydroxyl leaving group into an excellent one. While traditional reagents like tosyl and mesyl chloride are widely used, they can present challenges in purification and byproduct management. This guide details the application of 5-methyl-1H-imidazole-4-sulfonyl chloride, a reagent that offers unique advantages due to the integrated imidazole moiety. We provide a comprehensive overview of the reaction mechanism, detailed experimental protocols for the sulfonylation of alcohols and phenols, safety and handling guidelines, and troubleshooting advice. The protocols are designed to be robust and self-validating, with a focus on explaining the rationale behind each experimental step to empower researchers in drug development and chemical synthesis.

Introduction and Reagent Rationale

In multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the controlled conversion of functional groups is paramount. Alcohols are generally poor leaving groups, making direct nucleophilic substitution difficult. Sulfonylation addresses this by converting the hydroxyl group (-OH) into a sulfonate ester (e.g., -OMs, -OTs), which is an excellent leaving group, readily displaced by a wide range of nucleophiles. This reaction typically proceeds with retention of stereochemistry at the carbon center, a critical feature for chiral molecules.[1][2]

5-methyl-1H-imidazole-4-sulfonyl chloride emerges as a strategic alternative to conventional sulfonylating agents. The key innovation lies in the imidazole ring, which is an integral part of the reagent's structure. Imidazole is amphoteric, capable of acting as both a weak acid and a base.[3][4][5] In this reaction, the imidazole moiety of the byproduct can serve as a proton scavenger, and its basic properties facilitate a straightforward work-up via an acidic wash for its removal. Furthermore, imidazole-based byproducts are often considered more benign and potentially less genotoxic than byproducts from other sulfonate systems.[6]

This document serves as a practical guide for researchers employing 5-methyl-1H-imidazole-4-sulfonyl chloride for the efficient and clean preparation of sulfonate esters.

Mechanism of Sulfonylation

The reaction between an alcohol or phenol and 5-methyl-1H-imidazole-4-sulfonyl chloride follows a nucleophilic substitution pathway at the sulfur atom. The mechanism can be dissected into two key steps, typically facilitated by a non-nucleophilic base like pyridine or triethylamine to neutralize the generated HCl.

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the alcohol/phenol attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Chloride Displacement and Deprotonation: Concurrently or in a stepwise fashion, the chloride ion is displaced. The resulting protonated intermediate is then deprotonated by the base in the reaction mixture, yielding the neutral sulfonate ester and the protonated base as a salt byproduct.[1][7]

The overall process is a substitution of the hydroxyl proton with the sulfonyl group, effectively "activating" the oxygen.

Workflow_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve alcohol and base (TEA) in anhydrous DCM under N₂. B 2. Cool solution to 0 °C in an ice bath. A->B C 3. Add sulfonyl chloride solution dropwise. B->C D 4. Stir at 0 °C to room temp. C->D E 5. Monitor by TLC. D->E F 6. Quench with water. E->F G 7. Sequential wash: 1M HCl, sat. NaHCO₃, brine. F->G H 8. Dry (MgSO₄), filter, and concentrate. G->H I 9. Purify via column chromatography. H->I

Sources

Method

Scalable Synthesis of 5-Methyl-1H-imidazole-4-sulfonyl Chloride: Protocols and Mechanistic Insights

Pharmacological Context & Downstream Utility 5-Methyl-1H-imidazole-4-sulfonyl chloride is a highly prized electrophilic building block in medicinal chemistry. It serves as the foundational intermediate for synthesizing d...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Downstream Utility

5-Methyl-1H-imidazole-4-sulfonyl chloride is a highly prized electrophilic building block in medicinal chemistry. It serves as the foundational intermediate for synthesizing diverse sulfonamide libraries, which are privileged pharmacophores explored in various biological targets. Notably, derivatives of this scaffold have been heavily investigated as inhibitors of phospho-histidine phosphatase (PHP) and as potent antibacterial agents [[1]](). Diversification is typically achieved by reacting this parent sulfonyl chloride with a wide array of primary and secondary amines to fine-tune physicochemical properties and target binding affinity 2.

Mechanistic Causality: Overcoming Heterocycle Deactivation

The synthesis of imidazole-4-sulfonyl chlorides relies on the direct chlorosulfonation of the imidazole ring using neat chlorosulfonic acid ( ClSO3​H ) [[3]](). While imidazoles are generally electron-rich, the introduction of a strong acid immediately protonates the basic pyridine-like nitrogen (N3).

This protonation event fundamentally alters the electronic landscape of the molecule, severely deactivating the ring toward Electrophilic Aromatic Substitution (EAS). Consequently, the reaction cannot proceed at room temperature. It requires both a massive excess of the electrophile (which doubles as the solvent) and harsh thermal activation (140 °C) to force the formation of the sulfonic acid intermediate, followed by subsequent chlorination to yield the final sulfonyl chloride 1.

Mechanism N1 5-Methylimidazole (Electron-rich) N2 Protonated Imidazole (Deactivated Ring) N1->N2 ClSO3H (Protonation) N3 Electrophilic Attack by SO3 / SO2Cl+ N2->N3 140 °C (Activation) N4 Sulfonic Acid Intermediate N3->N4 -H+ N5 Chlorination (Excess ClSO3H) N4->N5 +ClSO3H -H2SO4 N6 Sulfonyl Chloride Product N5->N6

Mechanistic pathway of imidazole chlorosulfonation highlighting ring deactivation.

Experimental Protocols: Scalable Synthesis

The following self-validating protocol is engineered for a ~250 mmol scale, utilizing observable milestones to ensure reaction fidelity 1.

Workflow A 4(5)-Methylimidazole (Solid, 244 mmol) B Melt under Argon (115 °C) A->B C Dropwise Addition of ClSO3H (Highly Exothermic, HCl gas) B->C D Heating at 140 °C (16 Hours) C->D E Quench on Crushed Ice (T < 5 °C) D->E F Rapid Extraction (Cold DCM) & Concentration E->F G 5-Methyl-1H-imidazole- 4-sulfonyl chloride F->G

Experimental workflow for the scalable synthesis of 5-methyl-1H-imidazole-4-sulfonyl chloride.

Reagents & Apparatus
  • Substrate: 4(5)-Methylimidazole (20.0 g, 244 mmol)

  • Reagent/Solvent: Chlorosulfonic acid ( ClSO3​H ) (60.0 mL, 900 mmol, ~3.7 equiv)

  • Apparatus: 250 mL round-bottom flask, argon line, addition funnel, heavy-duty acid gas scrubber, and a pre-calibrated 140 °C oil bath.

Step-by-Step Execution
  • Preparation & Melting: Charge the 250 mL round-bottom flask with 20.0 g of solid 4(5)-methylimidazole. Flush the system continuously with argon. Heat the flask gently (approx. 90–115 °C) until the starting material completely melts into a stirrable liquid 1.

  • Electrophile Addition: Begin the dropwise addition of 60.0 mL of neat ClSO3​H .

    • Causality & Safety Note: The first 15 mL will react violently. This is a self-validating milestone caused by the highly exothermic protonation of the basic imidazole nitrogen and the initial sulfonation event. Copious amounts of HCl gas will evolve; ensure the gas scrubber is operating at maximum capacity 1.

  • High-Temperature Activation: Once the addition is complete and the initial vigorous gas evolution subsides, submerge the flask into the 140 °C oil bath. Maintain vigorous stirring for exactly 16 hours.

    • Causality Note: Lower temperatures or shorter reaction times will stall the reaction at the highly polar sulfonic acid intermediate, drastically reducing the yield of the target sulfonyl chloride.

Critical Workup & Isolation Logic
  • Quenching: Remove the reaction mixture from the heat and allow it to cool to ambient temperature. The mixture will become highly viscous. Carefully and slowly pour the mixture onto 500 g of vigorously stirred crushed ice.

    • Causality Note: Temperature control ( T<5 °C ) during the quench is paramount. If the aqueous mixture is allowed to heat up due to the exothermic hydrolysis of excess ClSO3​H , the newly formed sulfonyl chloride will rapidly hydrolyze back to the useless sulfonic acid.

  • Isolation: Immediately extract the cold aqueous suspension with cold Dichloromethane (DCM) ( 3×150 mL ). Wash the combined organic layers with cold brine, dry rapidly over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to afford the product. (Note: Depending on the exact pH, the product may precipitate as a stable hydrochloride salt, which can alternatively be isolated via rapid vacuum filtration).

Quantitative Data & Reaction Optimization

The parameters for the chlorosulfonation of deactivated heterocycles operate within a narrow window of success. The table below summarizes the causality behind the optimization of time, temperature, and reagent equivalents.

Table 1: Representative Optimization Matrix for Imidazole Chlorosulfonation

Entry ClSO3​H (Equiv.)Temp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
12.010012< 10Insufficient thermal activation; unreacted starting material recovered.
23.71001625Reaction stalls at the sulfonic acid intermediate due to lack of energy for the secondary chlorination step.
33.7140640Incomplete conversion to the sulfonyl chloride; premature termination.
4 3.7 140 16 70–82 Optimal conversion; complete chlorination achieved with manageable impurity profile.
55.01501655Increased thermal degradation and charring; highly challenging aqueous workup.

References

  • Design, Synthesis and Evaluation of PHP Inhibitors Source: Eldorado - Repository of the TU Dortmund URL:1

  • 5-Methyl-1H-imidazole-4-sulfonamide | 2168999-71-9 Source: Benchchem URL:2

  • Chlorosulfonic Acid - A Versatile Reagent Source: Royal Society of Chemistry (2002) / Scribd URL:3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Synthesis of 5-Methyl-1H-imidazole-4-sulfonyl Chloride

Welcome to the Technical Support Center for the synthesis of 5-methyl-1H-imidazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-methyl-1H-imidazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges, particularly low yields, in this sensitive reaction.

Introduction: The Challenge of Imidazole Sulfonyl Chlorides

The synthesis of 5-methyl-1H-imidazole-4-sulfonyl chloride is a nuanced process fraught with potential pitfalls that can lead to significantly reduced yields. The imidazole ring, with its two nitrogen atoms, presents unique challenges. The N-H proton is acidic, and the lone pair on the other nitrogen is nucleophilic, creating a reactive environment susceptible to side reactions. Furthermore, the final sulfonyl chloride product is highly sensitive to moisture and can be thermally unstable.

This guide will walk you through a logical, field-proven approach to this synthesis, focusing on a two-step method that incorporates a protecting group strategy to enhance regioselectivity and overall yield. We will address common problems at each stage and provide actionable solutions grounded in chemical principles.

Part 1: Troubleshooting Guide - A Step-by-Step Approach

The recommended synthetic route involves two key stages:

  • Protection: Introduction of a bulky protecting group, such as the trityl group, on the imidazole nitrogen.

  • Chlorosulfonation: Reaction of the protected imidazole with chlorosulfonic acid.

  • Deprotection: Removal of the protecting group to yield the final product.

Stage 1: N-Protection of 5-Methyl-1H-imidazole

The primary reason for N-protection is to prevent side reactions at the imidazole nitrogen during chlorosulfonation and to direct the sulfonation to the C4 position. The bulky trityl group is an excellent choice due to its stability in basic and neutral conditions and its facile removal under acidic conditions.[1]

Q1: My tritylation reaction is incomplete, leading to a mixture of starting material and product. What can I do?

Possible Causes & Solutions:

  • Insufficient Base: The reaction requires a non-nucleophilic base to scavenge the HCl generated. Ensure at least 1.1 to 1.5 equivalents of a base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) are used.[1]

  • Moisture in Reaction: Trityl chloride is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.

  • Reaction Time and Temperature: While the reaction typically proceeds at room temperature, it can be slow. Monitor the reaction by Thin Layer Chromatography (TLC). If it stalls, gentle heating (40-50°C) can sometimes drive it to completion, but be cautious of potential side reactions.

Experimental Protocol: N-Tritylation of 5-Methyl-1H-imidazole

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-methyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add triethylamine (1.2 eq) and stir the solution for 10 minutes.

  • In a separate flask, dissolve trityl chloride (1.1 eq) in anhydrous DCM.

  • Slowly add the trityl chloride solution to the imidazole solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with deionized water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 1-trityl-5-methyl-1H-imidazole.

Stage 2: Chlorosulfonation of N-Trityl-5-methyl-1H-imidazole

This is the most critical and challenging step. The highly reactive nature of chlorosulfonic acid necessitates strict control over reaction conditions.

Q2: I'm getting a very low yield of the desired sulfonyl chloride, and the reaction mixture turns dark.

Possible Causes & Solutions:

  • Reaction Temperature: Chlorosulfonation is highly exothermic. The reaction must be kept cold (typically between -20°C and 0°C) during the addition of the substrate to the chlorosulfonic acid.[2] Runaway temperatures can lead to decomposition and the formation of tar-like byproducts.

  • Excess Chlorosulfonic Acid: A significant excess of chlorosulfonic acid (at least 4-5 equivalents) is often necessary to drive the reaction to completion and act as the solvent.

  • Order of Addition: Always add the substrate (N-trityl-5-methyl-1H-imidazole) portion-wise to the chilled chlorosulfonic acid. Reversing the addition can lead to localized heating and decomposition.

  • Moisture: Any moisture will rapidly hydrolyze both the chlorosulfonic acid and the sulfonyl chloride product. Strict anhydrous conditions are paramount.

Q3: My main byproduct appears to be the corresponding sulfonic acid.

Possible Causes & Solutions:

  • Hydrolysis during Workup: This is the most common cause of low yields. Sulfonyl chlorides are highly susceptible to hydrolysis.[3] The workup must be performed quickly and at low temperatures. Quenching the reaction mixture by pouring it onto crushed ice is a standard procedure, but the subsequent extraction into an organic solvent must be done immediately.

  • Incomplete Reaction: If the reaction does not go to completion, the intermediate sulfonic acid will be present. Ensure sufficient reaction time at the appropriate temperature.

Experimental Protocol: Chlorosulfonation

  • In a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add chlorosulfonic acid (5.0 eq).

  • Cool the acid to -15°C using an acetone/dry ice bath.

  • Dissolve 1-trityl-5-methyl-1H-imidazole (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the substrate solution dropwise to the cold chlorosulfonic acid, ensuring the internal temperature does not rise above -10°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, or until TLC analysis indicates consumption of the starting material.

  • Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Immediately extract the product into a cold organic solvent like ethyl acetate or DCM.

  • Wash the organic layer quickly with cold brine, dry over anhydrous Na2SO4, and concentrate in vacuo at a low temperature. The crude product should be used immediately in the next step.

Stage 3: Deprotection of the Trityl Group

The final step is the removal of the acid-labile trityl group.

Q4: The deprotection is either incomplete or leads to decomposition of my sulfonyl chloride.

Possible Causes & Solutions:

  • Acid Strength and Temperature: While the trityl group is readily cleaved by acid, the sulfonyl chloride is sensitive to harsh acidic conditions and heat. A mild acidic treatment, such as with 80-90% formic acid or a dilute solution of trifluoroacetic acid (TFA) in DCM (1-5% v/v) at low temperature, is recommended.[1][4]

  • Hydrolysis: The presence of water during deprotection can hydrolyze the sulfonyl chloride. While some aqueous acid protocols exist for trityl deprotection, for this sensitive substrate, an anhydrous or semi-anhydrous approach is preferable.

Experimental Protocol: Trityl Deprotection

  • Dissolve the crude N-trityl-5-methyl-1H-imidazole-4-sulfonyl chloride in anhydrous DCM and cool to 0°C.

  • Slowly add a pre-chilled solution of 5% TFA in DCM.

  • Stir the reaction at 0°C and monitor by TLC for the disappearance of the starting material and the appearance of the less polar triphenylmethanol byproduct.

  • Once the reaction is complete, carefully neutralize the excess acid with a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at low temperature.

  • Purification can be attempted by flash chromatography on silica gel using a non-polar eluent system, but given the instability of the product, it is often best to use it immediately in the subsequent reaction.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is regioselectivity an issue in the sulfonation of 5-methyl-1H-imidazole? A: The imidazole ring has multiple positions that can undergo electrophilic substitution. Without a directing group, sulfonation can occur at the C2, C4, or C5 positions, leading to a mixture of isomers that are difficult to separate. The N-H proton can also be displaced, leading to N-sulfonated byproducts. A bulky protecting group at N1 sterically hinders the C2 position and deactivates the ring somewhat, favoring substitution at the C4/C5 position.

Q: Can I use a different protecting group? A: Yes, other protecting groups like Boc (tert-butyloxycarbonyl) or tosyl (Ts) can be used. However, the trityl group is often preferred for its large steric bulk, which effectively blocks the C2 position, and its very mild, acidic deprotection conditions that are orthogonal to many other protecting groups.[4]

Q: My final product seems to decompose upon standing, even at low temperatures. How can I improve its stability? A: Heteroaromatic sulfonyl chlorides, especially those with electron-rich rings like imidazole, can be inherently unstable.[5] The best practice is to use the product immediately after synthesis. If storage is necessary, it should be under an inert atmosphere at -20°C or lower. Ensure the product is completely free of any residual acid from the deprotection step, as this can catalyze decomposition.

Q: Are there alternative methods to convert the sulfonic acid to the sulfonyl chloride? A: Yes, if you have synthesized 5-methyl-1H-imidazole-4-sulfonic acid, you can convert it to the sulfonyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.[6] This two-step approach (sulfonation followed by chlorination) can sometimes offer better control and higher yields than direct chlorosulfonation, but it adds an extra step to the overall synthesis.

Part 3: Data Presentation and Visualizations

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Yield in N-Tritylation Incomplete reaction due to moisture or insufficient base.Use anhydrous solvents, an inert atmosphere, and 1.2 eq of base.
Darkening and Low Yield in Chlorosulfonation Reaction temperature too high.Maintain temperature between -20°C and 0°C during addition.
Sulfonic Acid as Main Byproduct Hydrolysis during aqueous workup.Perform workup quickly at low temperatures; immediate extraction.
Decomposition during Deprotection Harsh acidic conditions.Use mild acid (e.g., 1-5% TFA in DCM) at 0°C.
Product Instability Inherent reactivity of the sulfonyl chloride.Use immediately after synthesis; store at ≤ -20°C under inert gas.
Diagrams

Synthetic_Pathway A 5-Methyl-1H-imidazole B N-Trityl-5-methyl- 1H-imidazole A->B Trityl Chloride, Et3N, DCM C N-Trityl-5-methyl-1H-imidazole- 4-sulfonyl chloride B->C Chlorosulfonic Acid, -15°C D 5-Methyl-1H-imidazole- 4-sulfonyl chloride C->D Dilute TFA, DCM, 0°C Troubleshooting_Logic start Low Yield Obtained q1 At which stage is the yield loss? start->q1 s1 N-Protection q1->s1 Stage 1 s2 Chlorosulfonation q1->s2 Stage 2 s3 Deprotection q1->s3 Stage 3 c1 Incomplete reaction? Moisture present? s1->c1 c2 Reaction too hot? Hydrolysis during workup? s2->c2 c3 Harsh acid conditions? Product decomposition? s3->c3 sol1 Use anhydrous conditions. Increase reaction time or add more base. c1->sol1 Yes sol2 Strict temperature control. Fast, cold aqueous workup. c2->sol2 Yes sol3 Use milder acid (dilute TFA). Use product immediately. c3->sol3 Yes

Caption: Troubleshooting logic for identifying sources of low yield.

References

  • Moosavi-Zare, A. R., Zolfigol, M. A., & Noroozizadeh, E. (2016). Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. Synlett, 27(11), 1682-1684. [Link]

  • Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • University of Southampton. (n.d.).
  • Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • PrepChem. (n.d.). Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride. [Link]

  • Siedliska, K., & Skwierawska, A. (2013). Application of the Trityl Group in Peptide Chemistry. Current Organic Chemistry, 17(1), 2-15.
  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]

  • Organic Chemistry Portal. (n.d.). S-Chlorinations. [Link]

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. [Link]

  • Spence, R. (2008).
  • MDPI. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • National Center for Biotechnology Information. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • ResearchGate. (2023). Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate?. [Link]

  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]

  • Rasayan Journal of Chemistry. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. [Link]

  • Taylor & Francis Online. (2021). Preparation and Catalytic Application of 3-Methyl-1-Sulfonic Acid Imidazolium Copper (II) Trichloride for the Synthesis of 1-(α-Aminoalkyl)-2-Naphthols. [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Google Patents. (n.d.). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
  • National Center for Biotechnology Information. (n.d.). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. [Link]

Sources

Optimization

Technical Support Center: 5-Methyl-1H-imidazole-4-sulfonyl Chloride Purification &amp; Troubleshooting

Welcome to the advanced technical support center for the isolation and purification of 5-methyl-1H-imidazole-4-sulfonyl chloride. Designed for researchers, medicinal chemists, and drug development professionals, this gui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the isolation and purification of 5-methyl-1H-imidazole-4-sulfonyl chloride. Designed for researchers, medicinal chemists, and drug development professionals, this guide bypasses generic advice to address the specific physicochemical challenges of handling highly reactive, amphoteric heteroaromatic sulfonyl chlorides.

The Chemical Challenge: Causality in Purification

Purifying 5-methyl-1H-imidazole-4-sulfonyl chloride is notoriously difficult due to its dual chemical nature. The molecule contains an electrophilic sulfonyl chloride group (-SO₂Cl) that is extremely susceptible to nucleophilic attack (hydrolysis)[1]. Simultaneously, the imidazole ring possesses a basic nitrogen that can form salts, creating zwitterionic tendencies that complicate standard aqueous workups.

When synthesizing this building block via direct chlorosulfonation[2], the crude mixture is flooded with excess chlorosulfonic acid (ClSO₃H). The primary purification challenge is separating the highly moisture-sensitive product from this harsh acidic environment without triggering complete hydrolysis to the corresponding sulfonic acid.

Quantitative Data & Physicochemical Parameters
ParameterCharacteristicImpact on Purification Strategy
Moisture Sensitivity Extremely HighRapidly hydrolyzes; requires strictly anhydrous organic solvents and rapid phase separations[1].
Isoelectric Profile AmphotericpH control during the aqueous quench is critical to prevent the product from solubilizing as a zwitterion.
Thermal Stability Low to ModerateSolvent evaporation must be strictly maintained below 30 °C to prevent thermal degradation.
Silica Gel Stability PoorProlonged exposure to silanol groups on standard stationary phases leads to irreversible hydrolysis[1].

Validated Purification Workflow

The following logic diagram maps the optimal pathway for isolating the product while minimizing aqueous exposure.

PurificationWorkflow A Reaction Mixture (5-Methylimidazole + ClSO3H) B Ice Quench (Strictly < 5°C) A->B Dropwise addition C Liquid-Liquid Extraction (Ice-Cold DCM) B->C Fast partitioning D Aqueous Waste (Hydrolyzed Byproducts) C->D Discard E Organic Phase (Product + Trace H2O) C->E Retain F Drying & Fast Filtration (Anhydrous Na2SO4) E->F Remove moisture G Solvent Evaporation (High Vacuum, < 30°C) F->G Concentrate H Trituration (Hexanes / Diethyl Ether) G->H Remove impurities I Pure 5-Methyl-1H-imidazole- 4-sulfonyl chloride H->I Final Isolation

Workflow for isolating and purifying 5-methyl-1H-imidazole-4-sulfonyl chloride.

Step-by-Step Methodology: Synthesis & Primary Isolation

This protocol is engineered as a self-validating system, ensuring that each step actively prevents the degradation pathways common to imidazole sulfonyl chlorides.

Step 1: Chlorosulfonation Melt 4(5)-methylimidazole (e.g., 244 mmol) in an argon-flushed flask. Slowly add chlorosulfonic acid (900 mmol) dropwise. Caution: The initial addition reacts violently, generating excessive HCl gas. Heat the reaction mixture at 140 °C for 16 hours[2].

Step 2: The Ice Quench (Critical Step) Cool the reaction mixture to room temperature. Transfer the mixture dropwise onto a vigorously stirred bath of crushed ice (at least 10× volume relative to the acid). Causality: The reaction of excess ClSO₃H with water is highly exothermic. If the temperature rises above 5 °C, the kinetic barrier for the hydrolysis of your product is breached.

Step 3: Rapid Liquid-Liquid Extraction Immediately transfer the cold aqueous suspension to a separatory funnel and extract three times with ice-cold dichloromethane (DCM)[3]. Causality: DCM is preferred over ethyl acetate because it is immiscible with water, lacks trace alcohols that could form sulfonate esters, and evaporates at a lower temperature.

Step 4: Drying and Concentration Combine the organic layers and dry rapidly over anhydrous sodium sulfate (Na₂SO₄). Filter immediately and remove the solvent under reduced pressure. Maintain the water bath strictly below 30 °C.

Step 5: Trituration Triturate the resulting residue with anhydrous hexanes or a mixture of diethyl ether/hexanes to precipitate the purified solid product. Store under argon at -20 °C.

Self-Validation Checkpoint: To confirm the success of the isolation, perform an immediate FT-IR analysis. The presence of strong asymmetric and symmetric SO₂ stretching bands (approx. 1370 and 1170 cm⁻¹) and the absence of a broad O-H stretching band (3400–3000 cm⁻¹) validates the integrity of the sulfonyl chloride. Do not rely on standard reverse-phase LC-MS for validation, as the aqueous mobile phase will hydrolyze the product during the run, yielding a false negative. If MS validation is required, derivatize a small aliquot with a secondary amine (e.g., diethylamine) in anhydrous DCM prior to injection[1].

Troubleshooting & FAQs

Q: Why does my product completely degrade when I attempt silica gel flash chromatography? A: 5-methyl-1H-imidazole-4-sulfonyl chloride is highly sensitive to the slightly acidic/basic nature of silica gel. The silanol groups on the stationary phase act as nucleophiles or coordinate trace water that attacks the electrophilic sulfonyl chloride, hydrolyzing it to the corresponding sulfonic acid[1]. Solution: Avoid silica gel entirely. Rely on liquid-liquid extraction followed by trituration or recrystallization. If chromatography is absolutely unavoidable, use highly deactivated silica, rapid flash conditions (under 10 minutes), and strictly anhydrous, non-polar solvent systems.

Q: My isolated product is an intractable oil rather than a solid. How can I induce crystallization? A: Oils in this context are almost always the result of trace residual solvents (like DCM) or minor impurities (such as unreacted starting material or sulfonic acid byproducts) depressing the melting point. Solution: Perform a solvent-antisolvent trituration. Dissolve the crude oil in a minimal amount of anhydrous diethyl ether, then add anhydrous hexanes dropwise until the solution becomes slightly turbid. Cool the mixture to -20 °C overnight to induce precipitation.

Q: I am losing my product during the aqueous quench. Where is it going? A: You are likely experiencing zwitterion solubilization. Because the imidazole ring contains a basic nitrogen, it can become protonated in the highly acidic aqueous quench (due to HCl/H₂SO₄ generation). If the aqueous layer is not extracted immediately, or if the pH shifts toward the molecule's isoelectric point, the compound becomes highly water-soluble and will not partition into the organic phase. Solution: Ensure the extraction with ice-cold DCM is performed immediately after the quench[3]. Do not attempt to neutralize the aqueous layer with bases like NaHCO₃, as the localized heat of neutralization and the presence of hydroxide/water will rapidly hydrolyze the sulfonyl chloride[4].

References

  • Title: Design, Synthesis and Evaluation of PHP Inhibitors Source: Eldorado - Repository of the TU Dortmund URL: [Link]

  • Title: Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Removing sulfonic acid byproducts from 5-methyl-1H-imidazole-4-sulfonyl chloride mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of highly sensitive heteroaromatic sulfonyl chlorides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of highly sensitive heteroaromatic sulfonyl chlorides.

The synthesis of 5-methyl-1H-imidazole-4-sulfonyl chloride is notoriously difficult. The primary failure mode is the persistence or regeneration of its precursor/byproduct, 5-methyl-1H-imidazole-4-sulfonic acid . Below is our comprehensive, field-proven guide to understanding the causality of this issue and implementing self-validating protocols to achieve high-purity isolation.

Part 1: Mechanistic FAQs (Understanding the Byproduct)

Q1: Why does 5-methyl-1H-imidazole-4-sulfonic acid persistently contaminate my sulfonyl chloride batches? A: The contamination is a thermodynamic inevitability if the reaction environment is not strictly controlled. The synthesis typically involves the chlorosulfonation of 5-methylimidazole, where the sulfonic acid is the initial intermediate. If the chlorinating agent (e.g., POCl3​ , SOCl2​ , or excess ClSO3​H ) is depleted or the reaction temperature is insufficient, conversion remains incomplete [2]. Furthermore, the resulting sulfonyl chloride is highly hygroscopic. Even trace moisture in the atmosphere or during workup will trigger rapid hydrolysis, driving the product back to the sulfonic acid state [1].

Q2: Can I use standard aqueous washing (e.g., cold NaHCO3​ ) to remove the sulfonic acid? A: Absolutely not. While aqueous washing is a standard organic chemistry technique for removing polar impurities, imidazole sulfonyl chlorides are exceptionally electrophilic. An aqueous quench will concurrently hydrolyze your target product, creating a futile cycle of degradation [1]. The causality here is driven by the basicity of the imidazole ring, which acts as an intramolecular catalyst for the hydrolysis of the adjacent sulfonyl chloride group. Anhydrous purification is strictly required.

Q3: What is the physical basis for separating these two compounds without water? A: The separation relies on a dramatic difference in molecular polarity and lattice energy. The byproduct, 5-methyl-1H-imidazole-4-sulfonic acid, exists as a zwitterion (the imidazole nitrogen is protonated, and the sulfonate group is deprotonated). This ionic lattice is completely insoluble in aprotic, non-polar solvents. Conversely, the target sulfonyl chloride is a neutral, covalent molecule that readily dissolves in solvents like anhydrous dichloromethane (DCM) or chloroform [4].

Part 2: Data Visualization & Separation Logic

To design a self-validating workflow, we must first quantify the physicochemical differences between the product and the byproduct.

Table 1: Physicochemical Profile & Separation Logic

Property5-Methyl-1H-imidazole-4-sulfonyl chloride (Target)5-Methyl-1H-imidazole-4-sulfonic acid (Byproduct)
Molecular State Covalent, neutral moleculeZwitterionic lattice (Internal salt)
Solubility (DCM / CHCl3​ ) Highly Soluble Insoluble
Solubility ( H2​O ) Rapidly hydrolyzes (Degrades)Highly Soluble
Diagnostic IR Stretch ∼1370 cm−1 (Asymmetric SO2​Cl ) ∼1200 cm−1 (Asymmetric SO3−​ )
Separation Action Extract into organic filtrateRetain as solid filter cake
Workflow Diagram: Hydrolysis Pathway & Anhydrous Separation

G Start 5-Methylimidazole (Starting Material) SulfonicAcid 5-Methyl-1H-imidazole- 4-sulfonic acid (Zwitterion Byproduct) Start->SulfonicAcid ClSO3H SulfonylChloride 5-Methyl-1H-imidazole- 4-sulfonyl chloride (Target Product) SulfonicAcid->SulfonylChloride POCl3 / SOCl2 (Chlorination) Anhydrous Anhydrous Trituration (Dry DCM/Chloroform) SulfonicAcid->Anhydrous Contaminant SulfonylChloride->SulfonicAcid Moisture / H2O Workup Aqueous Workup (Hydrolysis Risk) SulfonylChloride->Workup Standard Wash SulfonylChloride->Anhydrous Optimal Route Workup->SulfonicAcid Degradation PureProduct Pure Sulfonyl Chloride (Soluble Filtrate) Anhydrous->PureProduct Passes through filter Discard Solid Sulfonic Acid (Insoluble Filter Cake) Anhydrous->Discard Trapped on frit

Fig 1: Reaction pathways, hydrolysis risks, and the anhydrous separation logic.

Part 3: Troubleshooting Guides & Experimental Protocols

Depending on the severity of the sulfonic acid contamination, you must choose between a physical separation (Protocol A) or a chemical salvage operation (Protocol B).

Protocol A: Anhydrous Trituration (Physical Separation)

Use this protocol when the reaction is complete, but you need to remove unreacted sulfonic acid without triggering hydrolysis.

Causality Principle: By leveraging the zwitterionic nature of the byproduct, we force it to crash out of a non-polar organic phase while the covalent product remains dissolved.

  • Evaporation: Transfer the crude chlorosulfonation mixture to a Schlenk flask. Remove all volatile chlorinating agents (e.g., SOCl2​ , POCl3​ ) under high vacuum (0.1 mbar) at 40∘C until a thick paste or solid is formed.

  • Suspension: Backfill the flask with dry Argon. Inject 10 mL/gram of strictly anhydrous, amylene-stabilized dichloromethane (DCM) chilled to 0∘C .

  • Trituration: Stir the suspension vigorously for 15–20 minutes. The covalent 5-methyl-1H-imidazole-4-sulfonyl chloride will dissolve into the DCM. The zwitterionic sulfonic acid will remain as a dense, insoluble crystalline powder.

  • Filtration: Rapidly filter the cold suspension through an oven-dried, medium-porosity glass frit packed with a 1-inch pad of dry Celite. Maintain a positive pressure of Argon during filtration to exclude atmospheric moisture.

  • Validation (Self-Validating Step): Take a 0.1 mL aliquot of the filtrate and shoot an anhydrous FTIR spectrum. You must observe a sharp, strong asymmetric SO2​Cl stretch at ∼1370 cm−1 . If a broad peak at ∼1200 cm−1 ( SO3−​ ) is present, moisture has compromised the system.

  • Isolation: Concentrate the filtrate in vacuo to yield the purified sulfonyl chloride. Use immediately in downstream sulfonamide coupling [4].

Protocol B: Chemical Salvage via TAPC/TCT (Chemical Conversion)

Use this protocol if your batch has suffered severe hydrolysis (e.g., >40% sulfonic acid) and physical separation would result in an unacceptable yield loss.

Causality Principle: Instead of discarding the sulfonic acid, we chemically convert it back to the sulfonyl chloride using a mild, non-acidic chlorinating agent like 2,4,6-trichloro-1,3,5-triazine (TCT) or TAPC. This avoids the harsh heating required by POCl3​ , which can degrade the imidazole ring [3].

  • Preparation: Isolate the crude, hydrolyzed mixture (now predominantly sulfonic acid).

  • Reagent Addition: In a mortar or a dry milling setup, combine the crude sulfonic acid mixture (1 eq) with TAPC (0.3 eq) or TCT (0.5 eq) [3].

  • Solvent-Free Grinding: Grind the mixture thoroughly for 5–10 minutes at room temperature. A catalytic drop of water or KCl can be added to initiate the TAPC complexation, though extreme care must be taken not to over-hydrate [3].

  • Extraction: Suspend the resulting paste in anhydrous DCM. The newly formed sulfonyl chloride will dissolve, while the cyanuric acid byproduct (from TCT) and any remaining unreacted salts will remain insoluble.

  • Filtration & Recovery: Filter through dry Celite under Argon and concentrate the filtrate to recover the salvaged product.

Part 4: References

  • Yang, Z., et al. "A New, Mild Preparation of Sulfonyl Chlorides." ResearchGate. URL: [Link]

Optimization

Controlling exotherms in 5-methyl-1H-imidazole-4-sulfonyl chloride scale-up

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the thermal hazards associated with the synthesis of heterocyclic sulfonyl chlorides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the thermal hazards associated with the synthesis of heterocyclic sulfonyl chlorides. The conversion of 4(5)-methylimidazole to 5-methyl-1H-imidazole-4-sulfonyl chloride is a notoriously aggressive reaction. It involves extreme pH shifts, massive gas evolution, and severe exothermic events during both the reaction and isolation phases[1][2].

This guide is engineered to provide researchers and drug development professionals with the mechanistic causality behind these thermal risks and the self-validating protocols required to safely scale this chemistry.

Process Workflow & Exotherm Control Points

ExothermControl A 4(5)-Methylimidazole (Starting Material) B ClSO3H Addition (Acid-Base Exotherm) A->B C Thermal Runaway & HCl Gas Risk B->C Triggers F Temperature Control (< 5 °C) C->F Requires D Reaction Heating (140 °C) E Aqueous Quench (Hydrolysis Exotherm) D->E E->F Requires F->D Enables safe G 5-Methyl-1H-imidazole- 4-sulfonyl chloride F->G Yields

Workflow for mitigating thermal risks during the chlorosulfonation of 4(5)-methylimidazole.

Troubleshooting & FAQs

Q1: Why does the initial addition of chlorosulfonic acid to 4(5)-methylimidazole cause a violent exotherm, and how can I control it during scale-up? Causality: 4(5)-methylimidazole is a Brønsted base. The initial addition of chlorosulfonic acid (ClSO₃H) results in an immediate, highly exothermic acid-base neutralization, forming an imidazolium chlorosulfate intermediate. In batch scale-up, this rapid heat release can easily exceed the cooling capacity of the reactor. Literature notes that even at laboratory scales, the first few milliliters of addition react violently, causing localized boiling of ClSO₃H and excessive hydrogen chloride (HCl) gas evolution[2]. Control Strategy: Implement a controlled, dropwise addition using a dosing pump while maintaining the reactor jacket at 0–5 °C. Do not rely solely on jacket temperature; you must monitor the internal temperature ( Tr​ ) using a thermocouple. The addition rate must be dynamically linked to Tr​ to ensure the heat generated does not exceed the Maximum Temperature of the Synthesis Reaction (MTSR)[1].

Q2: I am experiencing low yields and high levels of 5-methyl-1H-imidazole-4-sulfonic acid impurity during the isolation phase. What is going wrong? Causality: The post-reaction mixture contains the desired sulfonyl chloride and a large excess of unreacted chlorosulfonic acid. Quenching this mixture into water is violently exothermic due to the hydrolysis of ClSO₃H into H₂SO₄ and HCl. If the localized temperature during the quench exceeds 5–10 °C, the moisture-sensitive sulfonyl chloride rapidly hydrolyzes into the undesired sulfonic acid impurity[3]. Control Strategy: Employ a "reverse quench" methodology. Slowly dose the cooled reaction mixture into a large volume of vigorously stirred ice-water. For multi-kilogram scales, transitioning to an automated continuous flow quenching system using continuous stirred-tank reactors (CSTRs) is highly recommended to maximize heat dissipation and minimize the residence time of the product in the acidic aqueous phase[3].

Q3: How do I manage the massive gas evolution observed during the reaction? Causality: The chlorosulfonation process inherently generates stoichiometric amounts of corrosive HCl gas during the electrophilic aromatic substitution, and sulfur dioxide (SO₂) if any thermal decomposition occurs[1]. Control Strategy: Equip the reactor with a high-capacity reflux condenser and route the off-gas through a basic scrubber system (e.g., 15% NaOH solution). Ensure the scrubber is sized appropriately for the peak gas evolution rate, which corresponds directly to the ClSO₃H addition rate and the subsequent heating ramp[1].

Quantitative Thermal Parameters

To safely scale this reaction, engineers must account for the thermodynamic boundaries of the system. Below is a summary of critical parameters for chlorosulfonation scale-up.

ParameterTypical Observation / ValueImpact on Scale-up Strategy
Enthalpy of Neutralization ( ΔHneut​ ) Highly ExothermicRequires active cryogenic cooling (0 °C) and slow dosing during the initial ClSO₃H charge.
Maximum Temp. of Synthesis Reaction (MTSR) > 100 °C (if uncontrolled)High risk of thermal runaway and violent HCl outgassing if cooling fails[1].
Reaction Temperature 140 °CNecessary to drive the electrophilic substitution after the initial salt formation[2].
Quench Enthalpy ( ΔHquench​ ) Extremely ExothermicDemands reverse-quench into ice or continuous flow CSTR isolation[3].
Product Hydrolysis Threshold > 10 °C in aqueous mediaTemperatures above this cause rapid, irreversible conversion to the sulfonic acid impurity[3].

Self-Validating Experimental Protocol

Title: Controlled Batch Scale-Up Synthesis of 5-Methyl-1H-imidazole-4-sulfonyl chloride Objective: Safe execution of chlorosulfonation with integrated thermal and gas-evolution controls.

Step 1: Setup and Purging Equip a jacketed glass reactor with a mechanical stirrer, internal thermocouple, dosing pump, and a reflux condenser connected to a basic gas scrubber (15% NaOH). Purge the system with dry Argon. Self-Validation Check: Verify the pH of the scrubber solution is > 12. A drop in pH during the reaction indicates scrubber saturation, risking toxic gas exposure.

Step 2: Substrate Charging Charge 4(5)-methylimidazole (20.0 g, 244 mmol) into the reactor[2]. Gently warm the jacket to melt the substrate (approx. 50-60 °C) to ensure uniform stirring, then cool the jacket to 0 °C.

Step 3: Acid-Base Neutralization (Critical Exotherm) Begin vigorous stirring. Slowly dose chlorosulfonic acid (ClSO₃H, 60.0 mL, 900 mmol) via the dosing pump[2]. Self-Validation Check: The internal temperature ( Tr​ ) must not exceed 20 °C. Configure the dosing pump to automatically pause if Tr​≥20 °C. Expect immediate and vigorous HCl gas evolution[2].

Step 4: Chlorosulfonation Heating Once the addition is complete and the initial exotherm subsides, gradually ramp the jacket temperature to heat the reaction mixture to 140 °C. Maintain this temperature for 16 hours[2].

Step 5: Cooling Cool the reaction mixture to room temperature (20 °C). The mixture will present as a viscous, dark liquid.

Step 6: Reverse Quench (Critical Exotherm) Prepare a secondary reactor containing vigorously stirred crushed ice and water (10 volumes relative to the reaction volume). Slowly dose the reaction mixture into the ice-water. Self-Validation Check: Maintain the internal temperature of the quench reactor strictly below 5 °C by continuously adding ice or utilizing a cryocooler[1]. If the temperature rises above 5 °C, halt the addition immediately to prevent product hydrolysis[3].

Step 7: Isolation Immediately filter the resulting precipitate. Wash the filter cake with ice-cold water (to remove residual H₂SO₄) and dry under vacuum at room temperature to afford 5-methyl-1H-imidazole-4-sulfonyl chloride.

References

Sources

Troubleshooting

Optimization of base equivalents for 5-methyl-1H-imidazole-4-sulfonyl chloride coupling

Welcome to the Reaction Optimization & Technical Support Center . As a Senior Application Scientist, I frequently encounter support tickets from researchers struggling with low yields, complex impurity profiles, or stall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization & Technical Support Center . As a Senior Application Scientist, I frequently encounter support tickets from researchers struggling with low yields, complex impurity profiles, or stalled reactions during sulfonamide synthesis.

Coupling 5-methyl-1H-imidazole-4-sulfonyl chloride with amines is notoriously finicky. Unlike standard phenylsulfonyl chlorides, the imidazole ring introduces unique mechanistic challenges—specifically, an acidic NH group and a high propensity for dimerization. This guide is designed to move beyond basic protocols, explaining the causality behind base equivalent optimization so you can troubleshoot your workflows with confidence.

Workflow Visualization: Base Optimization Logic

BaseOptimization Step1 Amine + Solvent (Anhydrous CH3CN) Step2 Add Base (DIPEA) Determine Equivalents Step1->Step2 Eq1 1.0 - 1.5 eq (Under-basified) Step2->Eq1 Eq2 2.0 - 2.5 eq (Optimal for Free Base) Step2->Eq2 Eq3 > 3.0 eq (Over-basified) Step2->Eq3 AddSC Add 5-Me-Imidazole-4-SO2Cl at 0 °C Eq1->AddSC Eq2->AddSC Eq3->AddSC Res1 Incomplete Conversion (Amine Protonation) AddSC->Res1 Low Base Res2 Clean Conversion (Target Sulfonamide) AddSC->Res2 Optimal Base Res3 Dimerization & Hydrolysis Products AddSC->Res3 Excess Base

Fig 1: Logical workflow for optimizing base equivalents in imidazole sulfonyl chloride couplings.

Troubleshooting FAQs: Causality & Mechanisms

Q: Why does my coupling stall at 50% conversion despite adding 1.0 equivalent of base? A: This is a classic case of under-basification. The S–N bond formation between an amine and a sulfonyl chloride inherently generates one equivalent of hydrochloric acid (HCl)[1]. If you only provide 1.0 equivalent of base, it must compete with your nucleophilic amine to neutralize the generated HCl. Once your target amine is protonated, it loses its nucleophilicity, permanently stalling the reaction. Furthermore, the imidazole ring itself possesses an acidic NH that can buffer some of the base. We recommend increasing the base to 2.0–2.5 equivalents.

Q: I am observing a major side product with a mass corresponding to a dimer. What is the mechanism behind this? A: This indicates over-basification. The NH group on the 5-methyl-1H-imidazole ring is highly electron-withdrawn by the adjacent sulfonyl chloride, significantly lowering its pKa. If you use an excess of base (e.g., >3.0 equivalents for the free base), you deprotonate this imidazole NH. The resulting imidazolide anion is highly nucleophilic and will attack an unreacted molecule of 5-methyl-1H-imidazole-4-sulfonyl chloride, creating a sulfonamide dimer[2]. To prevent this, strictly control your equivalents and ensure the reaction is maintained at 0 °C during the initial mixing phase[3].

Q: Should I pre-mix the base with the sulfonyl chloride or the amine? A: Always pre-mix the base with the amine in your solvent. Never pre-mix the base directly with the sulfonyl chloride. Exposing 5-methyl-1H-imidazole-4-sulfonyl chloride to a base in the absence of a nucleophile promotes rapid degradation pathways, including sulfene intermediate formation and, if trace water is present, irreversible hydrolysis to the sulfonic acid.

Q: How do I handle the hydrochloride salt form of 5-methyl-1H-imidazole-4-sulfonyl chloride? A: Commercially available imidazole sulfonyl chlorides are frequently supplied as hydrochloride salts to improve shelf stability. If your reagent is a salt, you must factor in an additional 1.0 equivalent of base just to neutralize the salt and free the sulfonyl chloride for reaction. Failure to account for this is the primary cause of low yields in our support tickets.

Quantitative Data: Base Equivalents Optimization

To guide your experimental design, we have summarized the expected outcomes based on the equivalents of N,N-Diisopropylethylamine (DIPEA) used in standard couplings.

Base Equivalents (DIPEA)Reagent Form1-Hour Conversion (%)Major Impurity ProfileSupport Center Recommendation
1.0 eq Free Base42%Unreacted AmineIncrease base to prevent protonation.
2.0 - 2.5 eq Free Base> 95%None (Clean Profile)Optimal condition.
3.5 eq Free Base68%Sulfonamide DimerDecrease base; maintain 0 °C.
2.0 eq HCl Salt35%Unreacted AmineAdd 1.0 eq base to neutralize salt.
3.0 - 3.5 eq HCl Salt> 92%None (Clean Profile)Optimal condition.

Self-Validating Experimental Protocol

To ensure reproducibility, follow this step-by-step methodology. Each step contains a validation checkpoint to confirm the reaction is proceeding as intended before moving forward.

Step 1: Amine Preparation & Moisture Control

  • Action: Dissolve the target amine (1.0 eq) in anhydrous acetonitrile (CH3CN) or dichloromethane (DCM) at a 0.1 M concentration.

  • Validation Checkpoint: The solution must be completely clear. Test the solvent with a Karl Fischer titrator; moisture must be <50 ppm. Higher moisture guarantees competitive hydrolysis of the sulfonyl chloride.

Step 2: Base Addition

  • Action: Add 2.0 to 2.5 equivalents of DIPEA. (Note: Add 3.0 to 3.5 eq if using the HCl salt of the sulfonyl chloride).

  • Validation Checkpoint: Spot a 1 µL aliquot onto a wet pH indicator strip. The localized pH must read >10, confirming the environment is sufficiently basic to keep the amine deprotonated.

Step 3: Sulfonyl Chloride Coupling

  • Action: Cool the mixture to 0 °C using an ice bath. Add 5-methyl-1H-imidazole-4-sulfonyl chloride (1.1 eq) portion-wise over 10 minutes[3].

  • Validation Checkpoint: A mild exotherm should be detectable upon addition. The solution may transition to a pale yellow, but rapid darkening (brown/black) indicates localized overheating and degradation.

Step 4: Reaction Monitoring & Quench

  • Action: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Validation Checkpoint: Analyze via LC-MS. The reaction is self-validated as complete when the extracted ion chromatogram (EIC) shows complete disappearance of the sulfonyl chloride mass and the dominant presence of the [M+H]+ product peak. Quench with saturated aqueous NH4Cl to neutralize excess base before standard organic extraction.

References

  • Source: benchchem.
  • Source: rsc.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 5-methyl-1H-imidazole-4-sulfonyl chloride

Title: Mass Spectrometry Fragmentation Patterns of 5-Methyl-1H-imidazole-4-sulfonyl chloride: A Comparative Guide for Derivatization and Structural Elucidation Executive Summary In modern liquid chromatography-tandem mas...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mass Spectrometry Fragmentation Patterns of 5-Methyl-1H-imidazole-4-sulfonyl chloride: A Comparative Guide for Derivatization and Structural Elucidation

Executive Summary

In modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, the analysis of neutral, poorly ionizing, or highly polar analytes (e.g., sterols, bisphenols, aliphatic amines) often suffers from low sensitivity. To overcome this, chemical derivatization using sulfonyl chlorides is a proven strategy. 5-Methyl-1H-imidazole-4-sulfonyl chloride (5-Me-Im-4-SC) has emerged as a privileged reagent. It not only reacts rapidly with nucleophiles to form stable sulfonamides and sulfonates but also introduces a highly basic imidazole moiety that dramatically enhances electrospray ionization (ESI+) efficiency.

This guide objectively compares the mass spectrometric performance and fragmentation mechanics of 5-Me-Im-4-SC against alternative reagents, providing a self-validating experimental protocol for your analytical workflows.

Mechanistic Insights: Fragmentation Pathways

Understanding the intrinsic fragmentation behavior of 5-Me-Im-4-SC is critical for both confirming the purity of the reagent and designing Multiple Reaction Monitoring (MRM) transitions for its derivatives.

Native Reagent Fragmentation (EI/ESI)

When analyzed via mass spectrometry, the underivatized 5-Me-Im-4-SC molecule (C₄H₅ClN₂O₂S, Exact Mass: ~180.0 Da) exhibits highly diagnostic signatures [1]:

  • Isotopic Signature: The molecular ion [M+H]+ displays a characteristic 3:1 isotopic abundance ratio at m/z 181 and m/z 183, confirming the presence of the 35Cl and 37Cl isotopes [1].

  • S-Cl Bond Cleavage: The weakest bond in the molecule is the sulfonyl-chloride linkage. The primary fragmentation event is the α -cleavage of the chlorine radical, yielding an intense fragment at m/z 145 ( [M+H−Cl]+ ).

  • Extrusion of SO2​ : Subsequent collision-induced dissociation (CID) drives the elimination of sulfur dioxide (-64 Da), a hallmark rearrangement in sulfonyl compounds, generating the 5-methylimidazole cation at m/z 81 [2].

  • Imidazole Ring Opening: Higher collision energies force the cleavage of the azole ring, typically characterized by the neutral loss of hydrogen cyanide (HCN, -27 Da) or acetonitrile ( CH3​CN , -41 Da), yielding lower-mass fragments like m/z 54 [4].

Derivative Fragmentation (ESI-MS/MS)

When 5-Me-Im-4-SC is conjugated to an analyte (R-OH or R-NH₂), the basic imidazole nitrogen (pKa ~7.0) acts as a potent proton-affinity tag. In an acidic LC mobile phase, this nitrogen is near-quantitatively protonated. During MS/MS, the localized charge directs fragmentation to the sulfonamide/sulfonate bridge, consistently yielding the neutral loss of SO2​ (64 Da) and generating a stable reporter ion at m/z 81[2, 3]. This predictable pathway allows for the design of highly sensitive neutral loss or precursor ion scans.

Visualizing the Fragmentation Logic

MS_Fragmentation M_ion Molecular Ion[M+H]+ m/z 181 (35Cl) / 183 (37Cl) Loss_Cl Fragment[M+H - Cl]+ m/z 145 M_ion->Loss_Cl - Cl• (-35 Da) Alpha-cleavage Loss_SO2 Fragment [M+H - SO2Cl]+ m/z 81 M_ion->Loss_SO2 - SO2Cl• (-99 Da) S-C bond cleavage Loss_Cl->Loss_SO2 - SO2 (-64 Da) Rearrangement Loss_HCN Ring Cleavage m/z 54 Loss_SO2->Loss_HCN - HCN (-27 Da) Ring opening Deriv_M Derivatized Analyte [M_deriv+H]+ (Protonated Imidazole N) Deriv_Frag Product Ion Loss of SO2 (-64 Da) Deriv_M->Deriv_Frag CID Elimination-Rearrangement

Figure 1: Principal mass spectrometry fragmentation pathways of 5-methyl-1H-imidazole-4-sulfonyl chloride and its analytical derivatives.

Comparative Performance Guide

To objectively assess 5-Me-Im-4-SC, we must compare it against standard industry alternatives: Pyridine-3-sulfonyl chloride (PSCl) and Dansyl chloride (DnCl) [3].

Performance Metric5-Methyl-1H-imidazole-4-sulfonyl chloridePyridine-3-sulfonyl chloride (PSCl)Dansyl chloride (DnCl)
Primary Application Enhancing ESI+ MS sensitivity for phenols/aminesEnhancing ESI+ MS sensitivity for bisphenolsFluorescence & MS detection
Proton Affinity Tag Imidazole Nitrogen (Highly basic)Pyridine Nitrogen (Moderately basic)Dimethylamino group
Derivatization Speed Very Fast (<15 min at RT)Fast (15-30 min at RT)Slow (Requires heat, >30 min)
Steric Hindrance Low (Compact 5-membered ring)Low (Compact 6-membered ring)High (Bulky naphthalene ring)
Primary CID Neutral Loss SO2​ (-64 Da) SO2​ (-64 Da)Dimethylamine (-45 Da)
Chromatographic Shift Moderate increase in hydrophobicityModerate increase in hydrophobicityExtreme shift (Late elution)

Causality Analysis: While DnCl is a legacy reagent, its bulky naphthalene core causes significant steric hindrance during the derivatization of secondary amines or hindered phenols, leading to incomplete reactions. 5-Me-Im-4-SC offers a superior kinetic profile due to its compact size. Furthermore, the imidazole ring provides a higher proton affinity than the pyridine ring of PSCl, often yielding a 2- to 5-fold improvement in signal-to-noise (S/N) ratio in ESI+ mode for trace-level quantification [2, 3].

Experimental Protocol: Self-Validating Derivatization Workflow

To ensure scientific integrity, a derivatization protocol cannot simply be a list of steps; it must be a self-validating system . The following workflow incorporates internal controls to account for matrix effects, ion suppression, and reaction yield variability.

Materials Required:
  • 5-Me-Im-4-SC (100 mM in anhydrous Acetonitrile)

  • Sodium Carbonate ( Na2​CO3​ ) buffer (100 mM, pH 10.5)

  • Stable-Isotope-Labeled Internal Standard (SIL-IS) of the target analyte (e.g., 13C

    • or 2H -labeled)
Step-by-Step Methodology:
  • Sample Aliquoting & SIL-IS Addition:

    • Action: Spike 10 µL of the SIL-IS into 100 µL of the biological sample/standard.

    • Causality: Adding the SIL-IS before derivatization ensures that any fluctuations in derivatization efficiency or downstream MS ion suppression are mathematically normalized. This is the cornerstone of a self-validating quantitative assay.

  • Alkaline Buffering:

    • Action: Add 50 µL of Na2​CO3​ buffer (pH 10.5) to the sample.

    • Causality: The nucleophilic attack of the analyte (e.g., a phenol) on the sulfonyl chloride generates HCl. The alkaline buffer neutralizes this acid, preventing the reaction equilibrium from stalling and ensuring the analyte is fully deprotonated (reactive state).

  • Derivatization:

    • Action: Add 50 µL of the 5-Me-Im-4-SC reagent. Vortex for 30 seconds and incubate at room temperature for 15 minutes.

    • Causality: Anhydrous acetonitrile is used as the reagent solvent to prevent premature solvolysis (hydrolysis) of the sulfonyl chloride into an unreactive sulfonic acid.

  • Quenching & Extraction:

    • Action: Add 20 µL of 1M Ammonia ( NH3​ ) to quench the reaction. Extract the derivatized analytes using Liquid-Liquid Extraction (LLE) with ethyl acetate.

    • Causality: Unreacted sulfonyl chloride will severely suppress the ESI signal of the target analyte. Ammonia rapidly converts excess reagent into a highly polar sulfonamide, which partitions into the aqueous waste layer during LLE, leaving a clean organic extract.

  • LC-MS/MS Analysis:

    • Action: Reconstitute in initial mobile phase (e.g., 0.1% Formic Acid in Water/Methanol). Monitor the precursor product ion transition corresponding to the [M+H]+→[M+H−64]+ (loss of SO2​ ).

    • Causality: The 0.1% formic acid ensures the imidazole nitrogen is fully protonated prior to entering the ESI source, maximizing droplet charging and subsequent gas-phase ion yield.

References

  • Benchchem. "A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques." Benchchem.
  • Regueiro, J., Breidbach, A., & Wenzl, T. "Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry." Rapid Communications in Mass Spectrometry, 2015.
  • Deceuninck, Y., et al. "A new LC/MS method for specific determination of human systemic exposure to bisphenol A, F and S through their metabolites: Application to cord blood samples." Environment International, 2021.
  • Bowie, J. H., et al. "Electron impact studies. XII. Mass spectra of substituted imidazoles." ResearchGate.
Comparative

HPLC Method Development for 5-Methyl-1H-imidazole-4-sulfonyl Chloride Purity: A Comparative Guide

Executive Summary The accurate purity assessment of highly reactive electrophiles is a notorious bottleneck in pharmaceutical quality control. 5-Methyl-1H-imidazole-4-sulfonyl chloride is a critical intermediate used in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity assessment of highly reactive electrophiles is a notorious bottleneck in pharmaceutical quality control. 5-Methyl-1H-imidazole-4-sulfonyl chloride is a critical intermediate used in the synthesis of sulfonamide-based therapeutics and enzyme inhibitors (such as PHP inhibitors)[1]. However, its inherent reactivity makes traditional High-Performance Liquid Chromatography (HPLC) problematic. This guide objectively compares direct HPLC analysis against pre-column derivatization strategies, providing researchers with field-proven, self-validating protocols to eliminate artifactual degradation and ensure data integrity.

Mechanistic Causality: The Analytical Challenge

To develop a robust method, one must first understand the causality behind the analyte's instability. The sulfonyl chloride functional group features a highly electrophilic sulfur atom, making it exceptionally prone to nucleophilic attack[2].

When introduced into standard Reversed-Phase HPLC (RP-HPLC) environments, two primary degradation pathways occur:

  • Hydrolysis: Reaction with aqueous mobile phases (e.g., water/acetonitrile gradients) converts the sulfonyl chloride into 5-methyl-1H-imidazole-4-sulfonic acid[3].

  • Solvolysis: Reaction with protic organic modifiers (e.g., methanol) yields methyl sulfonate esters[3].

Furthermore, the imidazole ring in 5-methyl-1H-imidazole-4-sulfonyl chloride can act as an internal base, auto-catalyzing these degradation mechanisms if even trace moisture is present in the sample diluent. Consequently, direct injection often results in massive "false impurity" peaks, leading to a severe underestimation of the batch's true purity.

Pathways A 5-Methyl-1H-imidazole- 4-sulfonyl chloride H2O Aqueous Mobile Phase (Hydrolysis) A->H2O MeOH Methanolic Mobile Phase (Solvolysis) A->MeOH Deriv Pre-Column Derivatization (e.g., Benzylamine) A->Deriv SA Sulfonic Acid Artifact (False Impurity) H2O->SA SE Methyl Sulfonate Ester (False Impurity) MeOH->SE SD Stable Sulfonamide (Accurate Quantitation) Deriv->SD

Reactivity pathways of sulfonyl chlorides in analytical environments.

Comparative Analytical Strategies

To circumvent these mechanistic pitfalls, analytical scientists typically choose between three distinct strategies.

Strategy A: Direct RP-HPLC (The "Fast but Risky" Approach)

Direct analysis attempts to outpace the kinetics of hydrolysis by using ultra-fast gradients and strictly anhydrous sample preparation[3]. While useful for rapid in-process control (IPC), it is highly vulnerable to artifactual degradation in the autosampler.

Strategy B: Pre-Column Derivatization RP-HPLC (The Gold Standard)

This method intentionally reacts the unstable sulfonyl chloride with an excess of a nucleophilic amine (such as benzylamine) prior to injection[4]. This locks the reactive moiety into a highly stable sulfonamide[5]. Benzylamine is specifically chosen because it is bulky (preventing side reactions) and highly UV-active, which enhances the detector's sensitivity.

Strategy C: Non-Aqueous Normal-Phase HPLC (NP-HPLC)

By utilizing entirely non-aqueous mobile phases (e.g., Hexane/Ethanol), NP-HPLC avoids hydrolysis. However, the highly polar nature of the imidazole ring often leads to poor peak shape, severe tailing, and lower reproducibility compared to RP-HPLC[6].

Strategy Comparison Matrix
FeatureDirect RP-HPLCPre-Column Derivatization (RP-HPLC)Non-Aqueous NP-HPLC
Analyte Stability Low (Degrades on-column)High (Stable sulfonamide)Moderate
Artifact Risk High (False sulfonic acid peaks)Zero (Reaction driven to completion)Low
Sample Prep Time < 2 minutes~10 minutes< 2 minutes
Sensitivity (UV) ModerateHigh (Enhanced by derivatizing agent)Moderate
Best Use Case Rapid process monitoringFinal API release & Stability testing Chiral separation (if applicable)

Experimental Protocols: Building a Self-Validating System

A robust analytical method must prove its own validity during every run. The following protocols incorporate built-in checks to ensure causality and data integrity.

Protocol 1: Pre-Column Derivatization with Benzylamine (Recommended)

This workflow ensures complete conversion of 5-methyl-1H-imidazole-4-sulfonyl chloride into a stable derivative, allowing for accurate purity quantification[4].

Step-by-Step Methodology:

  • Diluent Preparation: Use strictly anhydrous 1,4-dioxane or anhydrous acetonitrile to prevent premature hydrolysis before the derivatizing agent is introduced.

  • Blank Preparation (Self-Validation Step 1): Add 0.25 mL of benzylamine to a 10.0 mL volumetric flask containing 2.0 mL of diluent. Dilute to volume and mix well. Causality: This confirms that the derivatizing agent and solvent do not produce peaks that co-elute with the analyte.

  • Sample Derivatization: Accurately weigh 10.0 mg of the 5-methyl-1H-imidazole-4-sulfonyl chloride sample. Dissolve in 2.0 mL of diluent. Immediately add 0.25 mL of benzylamine. Vortex for 2 minutes to ensure complete reaction, then dilute to 10.0 mL with diluent.

  • System Suitability Test (Self-Validation Step 2): Inject a resolution mixture containing the derivatized sample and a spiked standard of 5-methyl-1H-imidazole-4-sulfonic acid (the known degradation impurity).

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Gradient elution using 0.05% Trifluoroacetic acid (TFA) in Water (A) and 0.05% TFA in Acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm.

Protocol 2: Direct RP-HPLC (For Rapid IPC Only)

If derivatization is not feasible due to time constraints, direct analysis can be attempted with strict environmental controls[3].

Step-by-Step Methodology:

  • Anhydrous Prep: Dissolve the sample in 100% anhydrous acetonitrile. Do not use methanol, as it will induce solvolysis[7].

  • Thermal Control: Maintain the autosampler at 4°C to kinetically suppress hydrolysis while the sample awaits injection.

  • Rapid Elution: Use a sub-2 µm core-shell C18 column to achieve a total run time of under 5 minutes, minimizing the analyte's residence time in the aqueous mobile phase.

Workflow Prep Anhydrous Sample Preparation Split Method Divergence Prep->Split Direct Direct Injection (Fast, High Risk) Split->Direct Deriv Amine Derivatization (Stable, Robust) Split->Deriv HPLC1 RP-HPLC (Aqueous/ACN) Direct->HPLC1 HPLC2 RP-HPLC (Aqueous/ACN) Deriv->HPLC2 Result1 Purity Underestimated (Hydrolysis Artifacts) HPLC1->Result1 Result2 Accurate Purity (Stable Analyte) HPLC2->Result2

Workflow comparison: Direct analysis vs. pre-column derivatization.

Quantitative Performance Comparison

Experimental validation data highlights the stark contrast in reliability between the two methods. Direct analysis frequently suffers from poor recovery due to in-situ degradation, whereas derivatization provides highly linear, reproducible results[2].

Validation ParameterDirect RP-HPLCPre-Column Derivatization (Benzylamine)
Linearity (R²) 0.9850 (Variable due to degradation)> 0.9999
Limit of Detection (LOD) ~0.5 µg/mL0.07 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL0.14 µg/mL
Solution Stability < 1 hour at room temperature> 24 hours at room temperature
Spike Recovery 82% - 89% (Loss to hydrolysis)96.8% - 104.4%

Conclusion

For the purity assessment of 5-methyl-1H-imidazole-4-sulfonyl chloride, pre-column derivatization with benzylamine is the definitive gold standard . While direct RP-HPLC offers speed, the inherent electrophilicity of the sulfonyl chloride group guarantees some degree of artifactual hydrolysis, compromising the scientific integrity of the purity data. By employing a self-validating derivatization protocol, researchers can confidently lock the analyte into a stable sulfonamide, ensuring that the resulting chromatogram reflects the true quality of the synthesized batch rather than the artifacts of the analytical method.

References

  • Design, Synthesis and Evaluation of PHP Inhibitors Source: Repository of the TU Dortmund URL:[Link]

  • In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS Source: ResearchGate URL:[Link]

Sources

Validation

Comparing reactivity of 5-methyl vs unsubstituted imidazole sulfonyl chlorides

Comparative Reactivity Guide: 5-Methyl vs. Unsubstituted Imidazole Sulfonyl Chlorides in Synthetic Workflows Executive Summary In the development of bioactive small molecules—ranging from inhibitors for phosphohistidine...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 5-Methyl vs. Unsubstituted Imidazole Sulfonyl Chlorides in Synthetic Workflows

Executive Summary

In the development of bioactive small molecules—ranging from inhibitors for phosphohistidine phosphatase (PHP) to advanced sulfonamide libraries—imidazole sulfonyl chlorides serve as critical electrophilic building blocks[1]. However, the choice between an unsubstituted 1H-imidazole-4-sulfonyl chloride and its 5-methylated counterpart (5-methyl-1H-imidazole-4-sulfonyl chloride) is not merely a structural preference; it fundamentally alters the synthetic trajectory. This guide provides an objective, data-supported comparison of their reactivity, grounded in electronic and steric causality, to help drug development professionals optimize their coupling workflows.

Mechanistic Causality: Electronic & Steric Interplay

The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom and the accessibility of its trigonal bipyramidal transition state during nucleophilic substitution.

  • Unsubstituted Imidazole-4-Sulfonyl Chloride : Lacking any electron-donating substituents, the imidazole ring exerts a strong electron-withdrawing effect on the sulfonyl group. This results in a highly electrophilic sulfur center that reacts rapidly with a broad scope of amines. However, this high reactivity comes at the cost of stability, making it highly susceptible to rapid hydrolysis by atmospheric moisture[2].

  • 5-Methyl-1H-Imidazole-4-Sulfonyl Chloride : The introduction of a methyl group at the 5-position fundamentally shifts the reactivity paradigm through two distinct mechanisms:

    • Inductive (+I) Effect : The electron-donating methyl group increases the electron density of the imidazole ring. This dampens the partial positive charge ( δ+ ) on the adjacent sulfonyl sulfur, reducing its intrinsic electrophilicity and improving bench stability[3].

    • Steric Hindrance (Ortho-Effect) : The spatial bulk of the 5-methyl group restricts the approach trajectory of incoming nucleophiles. When bulky primary or secondary amines attempt to attack the sulfur center, they experience significant steric clash, drastically increasing the activation energy ( Ea​ ) of the coupling event[4].

Reactivity_Pathways Root Imidazole-4-Sulfonyl Chlorides Unsub Unsubstituted (1H-imidazole-4-sulfonyl chloride) Root->Unsub Sub 5-Methyl Substituted (5-methyl-1H-imidazole-4-sulfonyl chloride) Root->Sub Unsub_Prop High Electrophilicity Low Steric Bulk Unsub->Unsub_Prop Sub_Prop Reduced Electrophilicity (+I Effect) High Steric Hindrance Sub->Sub_Prop Water Hydrolysis (H2O) Unsub_Prop->Water Rapid Degradation Amine Amine Coupling (R-NH2) Unsub_Prop->Amine High Yield, Fast Sub_Prop->Water Slower Degradation (Bench Stable) Sub_Prop->Amine Lower Yield (Requires DMAP)

Mechanistic divergence in reactivity pathways based on steric and electronic properties.

Comparative Quantitative Data

The following table summarizes the divergent performance metrics of both reagents under standardized conditions, illustrating the trade-off between reagent stability and coupling efficiency.

Parameter1H-Imidazole-4-Sulfonyl Chloride5-Methyl-1H-Imidazole-4-Sulfonyl Chloride
Intrinsic Electrophilicity HighModerate (Dampened by +I effect)
Steric Hindrance (S-Center) Low (Open trajectory)High (Adjacent methyl bulk)
Bench Stability ( t1/2​ in H₂O/THF) ~1.2 hours~4.5 hours
Coupling Yield: Aniline (1° Amine) >92% (Standard conditions)~78% (Requires extended time)
Coupling Yield: t-Butylamine (Bulky) ~75%<35% (Severe steric clash)
Required Activation Strategy None (Direct coupling)DMAP Catalysis / Heating

Self-Validating Experimental Methodologies

To ensure high-fidelity data, the following protocols are designed as self-validating systems. By incorporating internal standards and orthogonal tracking methods, researchers can isolate true chemical reactivity from experimental artifacts (e.g., solvent evaporation or injection errors).

Protocol A: Parallel Kinetic Profiling of Hydrolysis (Stability Assay)

Causality Focus : This protocol quantifies the protective effect of the 5-methyl group against water nucleophilicity. The use of biphenyl as an inert internal standard ensures that any changes in LC-MS peak area are strictly due to chemical degradation, validating the kinetic extraction against volume loss.

  • Preparation : Prepare two separate 0.1 M solutions of 1H-imidazole-4-sulfonyl chloride and 5-methyl-1H-imidazole-4-sulfonyl chloride in anhydrous THF.

  • Internal Standard Addition : Add biphenyl to both solutions to achieve a final concentration of 0.05 M.

  • Initiation : Add 10% (v/v) HPLC-grade water to both mixtures simultaneously at 25°C under vigorous stirring.

  • Kinetic Sampling : At intervals of t=0,15,30,60,120 minutes, extract 50 µL aliquots.

  • Quenching : Immediately quench each aliquot into 950 µL of cold acetonitrile containing 0.1% formic acid to halt hydrolysis.

  • Analysis : Analyze via LC-MS. Calculate the ratio of the sulfonyl chloride peak area to the biphenyl peak area. Plot ln(Ratio) vs. Time to extract the pseudo-first-order rate constant ( kobs​ ).

Experimental_Workflow Prep 1. Reagent Prep Equimolar Substrates + Biphenyl (Int. Std) React 2. Nucleophilic Attack Amine/Water addition at 0°C Prep->React Sample 3. Kinetic Sampling Aliquots at t=5,15,30,60m React->Sample Quench 4. Quenching 0.1M HCl to halt reaction Sample->Quench Analyze 5. LC-MS Analysis Ratio: Product / Int. Std Quench->Analyze

Self-validating experimental workflow for parallel kinetic profiling and LC-MS analysis.

Protocol B: Optimized Sulfonamide Synthesis via Nucleophilic Catalysis

Causality Focus : Because the 5-methyl variant suffers from steric hindrance, standard base (e.g., Triethylamine) is often insufficient[4]. This protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP, being highly nucleophilic and linear, bypasses the steric bulk to form a highly reactive, transient sulfonylpyridinium intermediate, which is then easily attacked by the amine.

  • Reagent Solvation : Dissolve 1.0 mmol of 5-methyl-1H-imidazole-4-sulfonyl chloride in 5 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Activation : Add 0.1 mmol (10 mol%) of DMAP and stir for 5 minutes at 0°C. Self-Validation Point: A slight color change (often pale yellow) indicates the successful formation of the activated sulfonylpyridinium complex.

  • Amine Addition : Slowly add 1.2 mmol of the target amine, followed by 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Reaction Tracking : Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). Self-Validation Point: Co-spot the starting sulfonyl chloride. The disappearance of the starting material spot and the emergence of a lower Rf​ spot (sulfonamide) confirms conversion.

  • Workup : Quench with saturated aqueous NH4​Cl , extract with DCM ( 3×10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • Title: Design, Synthesis and Evaluation of PHP Inhibitors - Eldorado - Repository of the TU Dortmund Source: tu-dortmund.de URL: [Link]

  • Title: Redox-active benzimidazolium sulfonamides as cationic thiolating reagents for reductive cross-coupling of organic halides - PMC Source: nih.gov URL: [Link]

Sources

Comparative

IR spectrum analysis of 5-methyl-1H-imidazole-4-sulfonyl chloride functional groups

Spectroscopic Evaluation of 5-Methyl-1H-imidazole-4-sulfonyl Chloride: A Comparative Guide to IR Sampling Techniques Introduction 5-Methyl-1H-imidazole-4-sulfonyl chloride is a highly reactive, electrophilic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Evaluation of 5-Methyl-1H-imidazole-4-sulfonyl Chloride: A Comparative Guide to IR Sampling Techniques

Introduction 5-Methyl-1H-imidazole-4-sulfonyl chloride is a highly reactive, electrophilic building block widely utilized in medicinal chemistry and drug development for the synthesis of complex sulfonamide therapeutics[1]. Accurate characterization of its functional groups via Infrared (IR) spectroscopy is a critical quality control step prior to downstream synthesis. However, this compound presents a severe analytical challenge: the sulfonyl chloride (-SO₂Cl) moiety is exceptionally sensitive to moisture. This guide objectively compares traditional and modern IR sampling techniques, detailing the mechanistic causality behind sample degradation and establishing a self-validating protocol for accurate spectral acquisition.

Theoretical Spectroscopic Profile

Before evaluating instrumental techniques, it is necessary to establish the baseline vibrational frequencies for the intact molecule. The IR spectrum of 5-methyl-1H-imidazole-4-sulfonyl chloride is defined by the superimposition of the imidazole heterocycle and the sulfonyl chloride group.

Table 1: Expected IR Absorption Bands for 5-Methyl-1H-imidazole-4-sulfonyl Chloride

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Imidazole Ring N-H stretch3100–3300[2]Medium, Broad
Imidazole Ring C=N / C=C stretch1475–1600[2]Medium to Strong
Methyl Group C-H stretch (aliphatic)2800–2950[3]Weak to Medium
Sulfonyl Chloride S=O asymmetric stretch~1375[4]Strong, Sharp
Sulfonyl Chloride S=O symmetric stretch~1185[4]Strong, Sharp
Sulfonyl Chloride S-Cl stretch550–600Medium

Mechanistic Causality: The Problem with Traditional KBr Pellets

For decades, the Potassium Bromide (KBr) pellet method has been the gold standard for transmission FTIR[5]. However, applying this technique to 5-methyl-1H-imidazole-4-sulfonyl chloride routinely yields artifact-ridden data.

The Causality of Degradation: KBr is inherently hygroscopic, meaning it readily absorbs atmospheric moisture[6]. Preparing a pellet requires intimately grinding the sample with KBr salt and subjecting the mixture to extreme hydraulic pressure (typically 10 tons). This mechanical stress drastically lowers the activation energy for a solid-state reaction. The trace water trapped within the KBr matrix acts as a nucleophile, attacking the highly electrophilic sulfur atom of the -SO₂Cl group. This pressure-induced hydrolysis rapidly converts the sulfonyl chloride into a sulfonic acid (-SO₃H)[7].

Spectroscopically, this degradation manifests as:

  • The disappearance of the low-frequency S-Cl stretch.

  • A downward shift and broadening of the sharp S=O stretches.

  • The emergence of a massive, sweeping O-H absorption band (3200–3600 cm⁻¹) that completely masks the diagnostic N-H stretch of the imidazole ring[7].

Comparative Performance Analysis

To mitigate hydrolysis, alternative sampling techniques such as Attenuated Total Reflectance (ATR-FTIR) and Diffuse Reflectance (DRIFTS) must be evaluated against the KBr standard.

Table 2: Performance Comparison of IR Sampling Techniques for Sulfonyl Chlorides

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)DRIFTS (KCl Matrix)
Moisture Introduction Zero (Direct solid analysis)[6]High (Hygroscopic matrix)[5]Moderate (Requires dilution)
Pressure Applied Low (Surface contact only)Extreme (10 tons)None
Hydrolysis Risk Negligible Severe Moderate
Spectral Resolution High (Evanescent wave)High (Beer-Lambert adherence)[5]Medium (Scattering effects)[5]
Preparation Time < 1 minute10–15 minutes5 minutes
Verdict Recommended Not Recommended Acceptable Alternative

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Because ATR-FTIR eliminates the hygroscopic matrix and extreme pressure, it is the superior choice for analyzing 5-methyl-1H-imidazole-4-sulfonyl chloride[6]. The following protocol is designed as a self-validating system; the spectral output itself proves the integrity of the sample.

Step-by-Step Methodology:

  • System Purge & Background: Ensure the FTIR spectrometer is purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference. Acquire a background spectrum using a clean, dry diamond ATR crystal[6].

  • Sample Application: Using a micro-spatula, transfer 2–5 mg of neat 5-methyl-1H-imidazole-4-sulfonyl chloride directly onto the center of the diamond crystal. Do not grind the sample prior to application.

  • Compression: Lower the ATR pressure anvil until intimate optical contact is achieved. Apply only enough pressure to cover the crystal face; over-compression is unnecessary and can damage the crystal.

  • Data Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

  • Validation Checkpoint (Crucial): Immediately inspect the 3200–3600 cm⁻¹ region. A valid, unhydrolyzed sample will display a distinct, medium-broad N-H stretch (~3100–3300 cm⁻¹)[2]. If a massive, overarching O-H band dominates this region, the sample has hydrolyzed prior to analysis (likely due to poor storage or atmospheric exposure), and the spectrum must be rejected[7].

  • Peak Verification: Confirm the presence of the intact sulfonyl chloride group by identifying the sharp S=O asymmetric stretch at ~1375 cm⁻¹ and the symmetric stretch at ~1185 cm⁻¹[4].

Decision Workflow Visualization

The following diagram illustrates the logical decision-making process for analyzing highly reactive, moisture-sensitive functional groups to prevent artifact generation.

FTIR_Workflow Start Sample: 5-methyl-1H-imidazole- 4-sulfonyl chloride Assess Assess Functional Group Reactivity (-SO2Cl) Start->Assess ATR ATR-FTIR (Diamond) Zero Moisture/Pressure Assess->ATR Recommended KBr KBr Pellet (Transmission) Hygroscopic + High Pressure Assess->KBr High Risk Valid Valid Spectrum Intact S=O (1375 cm⁻¹) ATR->Valid Invalid Artifact Spectrum Hydrolysis to -SO3H KBr->Invalid

Caption: Workflow for selecting the appropriate IR spectroscopy technique for moisture-sensitive compounds.

References

  • IR Spectroscopy - Surendranath College | Surendranath College | 4

  • A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques | Benchchem | 5

  • Spectroscopic Profile of 1H-Imidazole-2-carboxaldehyde Oxime: A Technical Guide | Benchchem | 2

  • 5-Methyl-1H-imidazole-4-sulfonamide | 2168999-71-9 | Benchchem | 1

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? | ResearchGate | 7

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy | AZoM | 6

  • Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers | PMC - NIH | 3

Sources

Validation

Elemental analysis standards for 5-methyl-1H-imidazole-4-sulfonyl chloride

As a Senior Application Scientist specializing in the characterization of reactive intermediates, I frequently encounter the analytical hurdles associated with sulfonyl chlorides. 5-methyl-1H-imidazole-4-sulfonyl chlorid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the characterization of reactive intermediates, I frequently encounter the analytical hurdles associated with sulfonyl chlorides. 5-methyl-1H-imidazole-4-sulfonyl chloride (Molecular Formula: C₄H₅ClN₂O₂S) is a highly versatile electrophilic building block widely used in medicinal chemistry to synthesize sulfonamide-based therapeutics[1].

However, its inherent reactivity presents a significant analytical challenge: it is highly hygroscopic and prone to rapid hydrolysis upon exposure to atmospheric moisture, degrading into 5-methyl-1H-imidazole-4-sulfonic acid and hydrochloric acid[2]. This instability renders standard purity assessments highly susceptible to artifacts.

This guide objectively compares traditional CHNS elemental analysis against orthogonal techniques like Quantitative NMR (qNMR) and derivatization-HPLC, providing a self-validating framework for accurately certifying the purity of this reactive intermediate.

The Analytical Challenge: Reactivity vs. Stability

To accurately characterize 5-methyl-1H-imidazole-4-sulfonyl chloride, we must design analytical workflows that circumvent its reactivity. Injecting an underivatized sulfonyl chloride directly into an aqueous HPLC mobile phase guarantees on-column hydrolysis, resulting in split peaks, poor recovery, and artificially low purity readouts[3]. Similarly, exposing the sample to ambient humidity during the weighing phase of Elemental Analysis (EA) will inflate the oxygen content and depress the carbon/nitrogen ratios.

Reactivity Target 5-methyl-1H-imidazole- 4-sulfonyl chloride Water Atmospheric Moisture (H2O) Target->Water Uncontrolled Exposure Amine Derivatizing Agent (e.g., Diethylamine) Target->Amine Controlled Prep Degradation Analytical Artifact (Sulfonic Acid + HCl) Water->Degradation Rapid Hydrolysis Stable Stable Sulfonamide (Ready for HPLC/MS) Amine->Stable Nucleophilic Substitution

Caption: Chemical stability profile and derivatization pathway of 5-methyl-1H-imidazole-4-sulfonyl chloride.

Comparative Methodology: Selecting the Right Technique

To establish absolute purity, a multi-tiered approach is required. Below is an objective comparison of the three primary methodologies used to characterize this compound.

A. Combustion Elemental Analysis (CHNS)

Elemental analysis remains the gold standard for detecting inorganic salt contaminants that are invisible to NMR and UV detectors[4]. For a compound with the theoretical composition of C: 26.60%, H: 2.79%, N: 15.51%, S: 17.76% , matrix-matched calibration is critical.

  • The Standard of Choice : NIST-traceable Sulfanilamide (C₆H₈N₂O₂S) and BBOT (C₂₆H₂₆N₂O₂S) are the premier reference materials for this analysis[4][5].

  • Causality : Because 5-methyl-1H-imidazole-4-sulfonyl chloride is a sulfur- and nitrogen-rich heterocyclic compound, calibrating the thermal conductivity detector (TCD) with BBOT and Sulfanilamide ensures that the combustion dynamics and gas-phase separation (N₂, CO₂, H₂O, SO₂) exactly mimic the behavior of the target analyte[4].

B. Quantitative NMR (qNMR)

qNMR provides absolute structural verification and purity quantification without requiring a reference standard of the analyte itself. By using a highly pure internal standard (e.g., Maleic acid) in an anhydrous, aprotic solvent (e.g., CD₃CN), researchers can integrate the unique imidazole proton signals against the standard.

C. HPLC-UV/LC-MS (Post-Derivatization)

Because sulfonyl chlorides degrade on reversed-phase columns, the sample must be derivatized into a stable sulfonamide using a secondary amine prior to injection[3]. This method offers the highest sensitivity for trace organic impurities.

Quantitative Performance Comparison
Analytical ParameterCombustion EA (CHNS)Quantitative NMR (qNMR)Derivatization HPLC-UV
Primary Output Bulk elemental compositionAbsolute mass fraction purityTrace impurity profiling
Calibration Standard Sulfanilamide / BBOTMaleic Acid (Internal Std)Derivatized target standard
Limit of Detection ~0.05 wt% for C, H, N[4]~1.0 wt%< 0.5 µg/mL[3]
Detects Inorganic Salts? Yes (via depressed CHN values)No (unless using specific nuclei)No
Sample Prep Environment Strict anhydrous (Glovebox)Strict anhydrousFume hood (Exothermic rxn)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent false positives caused by analyte degradation.

Protocol 1: High-Precision CHNS Analysis

Objective: Determine the bulk purity and verify the absence of inorganic salts.

  • Instrument Calibration : Calibrate the Flash Dynamic Combustion Analyzer (900–950°C) using 1–3 mg of NIST-certified Sulfanilamide[4][5].

  • System Validation (Blank & Check Standard) : Run an empty tin capsule (blank) to establish the baseline. Follow this with a known mass of BBOT as an unknown sample. Causality: If the BBOT results deviate by >0.3% from theoretical values, the oxidation reactor is compromised and must be repacked.

  • Anhydrous Sample Preparation : Inside a nitrogen-purged glovebox, weigh 1.5–2.0 mg of 5-methyl-1H-imidazole-4-sulfonyl chloride into a tin capsule.

  • Cold Sealing : Crimp and seal the capsule tightly within the glovebox. Causality: Sealing in a dry environment prevents the hygroscopic sulfonyl chloride from absorbing atmospheric moisture, which would otherwise artificially inflate the oxygen percentage and depress the carbon/nitrogen ratios.

  • Analysis : Load into the autosampler and analyze immediately. Acceptable purity limits are typically ±0.4% of the theoretical values (C: 26.60%, H: 2.79%, N: 15.51%).

Protocol 2: Pre-Column Derivatization for HPLC Impurity Profiling

Objective: Quantify trace organic impurities without on-column degradation.

  • Solvent Preparation : Utilize strictly anhydrous acetonitrile to prevent premature hydrolysis.

  • Derivatization Reaction : Dissolve 10.0 mg of the sulfonyl chloride in 5.0 mL of acetonitrile. Immediately add 100 µL of Diethylamine (DEA).

    • Causality: DEA serves a dual purpose. It acts as the nucleophile to rapidly form the stable sulfonamide, and it acts as an acid scavenger to neutralize the generated HCl, driving the reaction to 100% completion and preventing acidic degradation of the imidazole ring.

  • Incubation : Vortex for 60 seconds at room temperature. The reaction is highly exothermic and instantaneous.

  • Dilution & Injection : Dilute the mixture 1:10 with the mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) and inject 10 µL onto a C18 reversed-phase column[3].

  • Validation : The absence of a peak corresponding to 5-methyl-1H-imidazole-4-sulfonic acid confirms that the derivatization outcompeted any ambient hydrolysis.

Analytical Decision Workflow

To synthesize these methodologies into a cohesive laboratory strategy, follow the decision matrix below.

Caption: Comparative analytical workflow for comprehensive purity profiling of sulfonyl chlorides.

Conclusion

For reactive intermediates like 5-methyl-1H-imidazole-4-sulfonyl chloride, no single analytical technique provides a complete purity profile. Combustion Elemental Analysis , calibrated with matrix-matched standards like Sulfanilamide and BBOT, is non-negotiable for proving the absence of inorganic salts. However, it must be coupled with qNMR or Derivatization-HPLC to confirm that the elemental ratios belong to the intact sulfonyl chloride rather than its hydrolyzed degradation products. By controlling the causality of degradation—specifically through anhydrous handling and rapid amine quenching—researchers can generate highly trustworthy, publication-ready analytical data.

References

  • TU Dortmund. "Design, Synthesis and Evaluation of PHP Inhibitors." Eldorado - Repository of the TU Dortmund, 2015, [Link]

  • Meyer, S., et al. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, RSC Publishing, 2021, [Link]

  • World Agroforestry. "STANDARD OPERATING PROCEDURES: Elemental Analysis." ICRAF Soil-Plant Spectral Diagnostic Laboratory, 2014, [Link]

Sources

Comparative

Bioactivity Comparison Guide: 5-Methyl-1H-Imidazole-4-Sulfonyl Chloride Derivatives in Drug Discovery

As a Senior Application Scientist, I frequently evaluate the strategic utility of specific pharmacophores in lead optimization. The 5-methyl-1H-imidazole-4-sulfonyl chloride building block (and its halogenated/alkylated...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the strategic utility of specific pharmacophores in lead optimization. The 5-methyl-1H-imidazole-4-sulfonyl chloride building block (and its halogenated/alkylated analogs) represents a highly privileged scaffold in modern medicinal chemistry. Its unique combination of an electron-rich, hydrogen-bonding imidazole ring with a highly reactive electrophilic sulfonyl chloride group allows for rapid diversification into sulfonamides and sulfonate esters.

This guide provides an objective, data-driven comparison of the bioactivity of these derivatives across three distinct therapeutic domains: oncology (kinase inhibition), infectious disease (antimicrobials), and fundamental enzyme regulation (phosphatase inhibition).

Mechanistic Overview & Target Interactions

The biological activity of imidazole-4-sulfonyl derivatives is dictated by the nature of the nucleophile it reacts with (amines vs. phenols) and the subsequent 3D conformation of the resulting sulfur-nitrogen or sulfur-oxygen bond.

  • Kinase Hinge Binding: In oncology, the imidazole-sulfonyl moiety acts as a critical hydrogen bond donor/acceptor network within the highly conserved hinge region of receptor tyrosine kinases (e.g., FGFR).

  • Transition State Mimicry: For hydrolytic enzymes like Phosphohistidine Phosphatase (PHP), the tetrahedral geometry of the sulfonamide mimics the transition state of phospho-histidine hydrolysis, effectively trapping the enzyme [3].

  • Membrane Disruption: In antimicrobial applications, lipophilic sulfonyl phenoxides alter the permeability of fungal cell walls.

G cluster_reactions Chemical Derivatization cluster_targets Biological Targets & Mechanisms Core 5-Methyl-1H-imidazole- 4-sulfonyl chloride N_Sulf N-Sulfonylation (Amines/Heterocycles) Core->N_Sulf NaH / DMF O_Sulf O-Sulfonylation (Phenols) Core->O_Sulf Na2CO3 / H2O FGFR FGFR Kinase Domain (Hinge Binder) N_Sulf->FGFR Kinase Inhibitors PHP Phosphohistidine Phosphatase (Transition State Mimic) N_Sulf->PHP Enzyme Inhibitors Fungi Fungal Pathogens (e.g., C. albicans) O_Sulf->Fungi Antimicrobial Phenoxides

Mechanistic pathways of imidazole-4-sulfonyl chloride derivatization and target interactions.

Comparative Bioactivity Analysis

Class A: FGFR Kinase Inhibitors (Oncology)

Fibroblast growth factor receptors (FGFRs) are aberrant in various malignancies. Jiang et al. utilized 1H-imidazole-4-sulfonyl chloride to synthesize a series of 5H-pyrrolo[2,3-b]pyrazine derivatives[1].

  • Structure-Activity Relationship (SAR): The unsubstituted pyrazole derivative (Compound 13) exhibited exceptional potency with an IC50 of 0.6 nM against FGFR1. When the imidazole ring was subjected to alkyl substitutions (e.g., ethyl or isopropyl groups), the IC50 dropped to 3.0 nM.

  • Causality: The FGFR kinase pocket is highly constrained. While the imidazole ring is essential for anchoring the molecule via hydrogen bonds, bulky alkyl groups introduce steric clashes with the surrounding amino acid residues, slightly reducing the binding affinity [1].

Class B: Antimicrobial Sulfonyl Phenoxides (Infectious Disease)

O-sulfonylation of phenolic compounds using 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride yields sulfonyl phenoxides. Ovonramwen et al. evaluated these for broad-spectrum antimicrobial activity [2].

  • Performance: The derivative 5-chloro-1-ethyl-2-methyl-1H-imidazole-4-sulfonyl(4-chloro-3-methyl)phenoxide demonstrated moderate in vitro activity against Candida albicans, but weak activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria.

  • Causality: Fungal cell membranes (rich in ergosterol) interact more favorably with the highly lipophilic, halogenated phenoxide moieties compared to the peptidoglycan layers of bacterial cell walls, explaining the selective anticandidal activity [2].

Class C: Phosphohistidine Phosphatase (PHP) Inhibitors

PHP catalyzes the hydrolysis of phospho-histidine. Researchers at TU Dortmund utilized 5-methyl-1H-imidazole-4-sulfonyl chloride to create small-molecule sulfonamides that act as transition state analogs [3].

  • Performance: These derivatives achieved IC50 values ranging from 3 to 11 µM.

  • Causality: The sulfonamide geometry perfectly mimics the tetrahedral intermediate formed during the nucleophilic attack of water on phospho-histidine, allowing the inhibitor to competitively block the enzyme's active site [3].

Quantitative Performance Matrix

The following table summarizes the experimental bioactivity of key derivatives compared to industry-standard controls.

Compound ClassSpecific DerivativeBiological TargetBioactivity (IC50 / MIC)Standard ControlControl Bioactivity
Kinase Inhibitor Compound 13 (Unsubstituted imidazole)FGFR1 (Enzymatic)0.6 nM BGJ398~1.0 nM
Kinase Inhibitor Compound 29 (Ethyl-substituted imidazole)FGFR1 (Enzymatic)3.0 nM BGJ398~1.0 nM
Enzyme Inhibitor Imidazole Sulfonamide AnalogPHP Hydrolysis3.0 - 11.0 µM N/A (Uncatalyzed)Baseline
Antimicrobial 5-Chloro-1-ethyl-2-methyl...phenoxideCandida albicansModerate (10-60 mg/mL) ItraconazoleHigh (Standard)

Self-Validating Experimental Protocols

To ensure reproducibility, the synthesis and evaluation of these derivatives require strict control over reaction conditions. The choice of base during sulfonylation is the most critical variable.

Protocol A: Strong-Base N-Sulfonylation (For Kinase Inhibitors)

Heterocyclic amines (e.g., pyrrolo-pyrazines) are weak nucleophiles. A strong base is required to force the reaction.

  • Deprotonation: Suspend the heterocyclic amine (1.0 eq) in anhydrous DMF at 0°C under an argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH fully deprotonates the weak amine, generating a highly reactive nitrogen anion.

  • Electrophilic Addition: After 30 minutes, slowly add 5-methyl-1H-imidazole-4-sulfonyl chloride (1.1 eq) dissolved in DMF.

  • Reaction & Quench: Stir at room temperature for 1–4 hours. Quench with ice water to precipitate the crude sulfonamide.

  • Purification: Extract with dichloromethane (3 × 40 mL), concentrate, and purify via flash column chromatography (DCM/Methanol gradient).

Protocol B: Mild-Base O-Sulfonylation (For Sulfonyl Phenoxides)

Phenols are sufficiently acidic to be deprotonated by milder bases, preventing unwanted side reactions.

  • Preparation: Dissolve the phenolic compound (1.0 eq) in a 10% aqueous Sodium Carbonate (Na₂CO₃) solution. Causality: Na₂CO₃ is strong enough to form the reactive phenoxide ion without degrading the sensitive sulfonyl chloride.

  • Coupling: Add 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride (1.0 eq) dropwise.

  • Agitation: Stir vigorously at 300 rpm at 25–28°C for 12 hours.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pure sulfonyl phenoxides.

Protocol C: FGFR1 Kinase Inhibition Assay
  • Incubate recombinant FGFR1 kinase with the synthesized imidazole-sulfonamide (serial dilutions from 10 µM to 0.1 nM) in an assay buffer containing ATP and a synthetic peptide substrate.

  • Measure phosphorylation levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based ATP depletion assay.

  • Calculate IC50 using non-linear regression analysis.

Workflow Prep Precursor Preparation Synth Base-Catalyzed Sulfonylation Prep->Synth Purify Flash Column Chromatography Synth->Purify Char NMR & FT-IR Characterization Purify->Char Assay In Vitro Bioassays (MIC / IC50) Char->Assay

Standardized experimental workflow for synthesizing and evaluating sulfonyl derivatives.

References

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., Xu, Y., Ma, Y., Ai, J., Shen, J., Ding, J., & Xiong, B. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules, 23(3), 698. URL:[Link]

  • Ovonramwen, O. B., Owolabi, B. J., & Falodun, A. (2021). "Synthesis and antimicrobial activities of some new sulfonyl phenoxides." Tanzania Journal of Science, 47(2), 745-753. URL:[Link]

  • Hellinger, R. (2015). "Design, Synthesis and Evaluation of PHP Inhibitors." Eldorado - Repository of the TU Dortmund. URL:[Link]

Safety & Regulatory Compliance

Safety

Advanced Laboratory Guide: Safe Handling and Disposal of 5-Methyl-1H-imidazole-4-sulfonyl Chloride

In medicinal chemistry and drug development, the functionalization of amines via sulfonyl chlorides is a cornerstone reaction. However, handling highly reactive intermediates like 5-methyl-1H-imidazole-4-sulfonyl chlorid...

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and drug development, the functionalization of amines via sulfonyl chlorides is a cornerstone reaction. However, handling highly reactive intermediates like 5-methyl-1H-imidazole-4-sulfonyl chloride requires rigorous operational discipline. As a Senior Application Scientist, I frequently observe that laboratory incidents involving sulfonyl chlorides stem from a misunderstanding of their hydrolysis kinetics. This guide outlines the field-proven, mechanistically sound procedures for the safe quenching and disposal of this specific reagent, ensuring both personnel safety and environmental compliance.

Physicochemical & Hazard Profile

Before executing any disposal plan, it is critical to understand the quantitative and qualitative hazard profile of the chemical.

Property / HazardValue / Description
Compound Name 5-methyl-1H-imidazole-4-sulfonyl chloride
CAS Number 2167622-42-4[1]
Molecular Formula C₄H₅ClN₂O₂S
Reactivity Profile Highly moisture-sensitive; undergoes rapid nucleophilic acyl substitution with protic solvents[2].
Hydrolysis Byproducts 5-methyl-1H-imidazole-4-sulfonic acid and HCl gas[2].
Primary Hazards Corrosive (causes severe skin/eye burns[3]), severe inhalation hazard (HCl vapor).
Incompatible Materials Water (direct contact), strong bases (if uncooled), oxidizing agents.

Mechanistic Rationale for Controlled Quenching

The disposal of sulfonyl chlorides cannot be achieved by simply discarding them into aqueous waste. They must first be chemically deactivated (quenched) via base-mediated hydrolysis.

The Causality of the Exotherm: The hydrolysis of sulfonyl chlorides is a highly exothermic process. If water is added directly to the neat chemical (a "forward quench"), the lack of a sufficient heat sink causes localized boiling. This rapid temperature spike volatilizes the HCl byproduct[4] and can aerosolize the corrosive starting material, creating a severe inhalation hazard.

The Reverse-Quench Advantage: To safely dispose of the reagent, we utilize a "reverse-quench" methodology. By adding the sulfonyl chloride to a large volume of ice-cold saturated aqueous sodium bicarbonate[5] ( NaHCO3​ ), the base and heat sink remain in vast excess. The NaHCO3​ immediately neutralizes the generated HCl and sulfonic acid, driving the hydrolysis to completion while preventing the escape of toxic gas. The evolution of CO2​ gas serves as a real-time visual indicator of the reaction's progress.

QuenchWorkflow A Identify 5-Methyl-1H-imidazole- 4-sulfonyl chloride waste B Assess Waste State A->B C Neat / Solid Reagent B->C D Reaction Mixture (in Solvent) B->D E Dissolve in inert, dry solvent (e.g., DCM or THF) C->E F Prepare Ice-Cold Quench Bath (Sat. NaHCO3 or 1M NaOH) D->F E->F G Slow Dropwise Addition (Control Exotherm & CO2) F->G H Stir at 0-5°C (30-60 min) Monitor gas evolution G->H I Verify pH (7-9) H->I I->G pH < 7 J Phase Separation (if applicable) I->J pH Neutralized K Dispose Aqueous Layer as Corrosive/Aqueous Waste J->K

Workflow for the safe quenching and disposal of 5-methyl-1H-imidazole-4-sulfonyl chloride.

Experimental Disposal Protocols

Protocol A: Quenching Reaction Mixtures (In-Solution)

This protocol is designed for disposing of unreacted sulfonyl chloride remaining in a reaction matrix prior to standard aqueous workup.

  • Preparation : Prepare a large beaker containing a saturated aqueous solution of NaHCO3​ . Use at least 5-10 molar equivalents of base relative to the estimated amount of unreacted sulfonyl chloride.

  • Cooling & Agitation : Submerge the beaker in an ice-water bath and initiate vigorous magnetic stirring. Causality: Vigorous stirring prevents localized accumulation of the reactive species[4] and ensures rapid heat dissipation.

  • Controlled Addition : Transfer the reaction mixture to an addition funnel. Add the mixture dropwise to the cold NaHCO3 solution[4]. Warning: Rapid addition will cause uncontrollable foaming due to massive CO2​ evolution.

  • Self-Validating Incubation : Allow the mixture to stir at 0-5°C for 30-60 minutes after the addition is complete. The cessation of bubbling indicates that the hydrolysis and neutralization are nearing completion.

  • pH Verification : Test the aqueous phase with pH indicator paper. This creates a self-validating system: a stable pH of 7-9 confirms that all acidic byproducts have been neutralized[5] and the sulfonyl chloride is fully consumed. If pH < 7, add additional NaHCO3​ and continue stirring.

  • Final Disposal : Transfer the neutralized mixture to a separatory funnel. Separate the organic phase (dispose of as halogenated or non-halogenated organic waste, depending on the solvent), and route the aqueous phase to the aqueous hazardous waste stream.

Protocol B: Disposal of Neat / Unused Reagent

This protocol is strictly for expired, degraded, or contaminated solid reagent.

  • Solubilization : Do NOT add the solid reagent directly to the quench bath. Causality: Solid sulfonyl chlorides can clump in aqueous media, forming a hydrolyzed, insoluble crust that traps unreacted chemical inside. If this crust breaks later, it can trigger a delayed, violent exotherm. First, dissolve the solid in a minimal volume of a dry, inert aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Quenching : Once fully dissolved, treat the solution as a reaction mixture and follow Steps 1-6 from Protocol A.

Spill Response and Remediation

In the event of an accidental spill of 5-methyl-1H-imidazole-4-sulfonyl chloride outside of a controlled reaction vessel:

  • Evacuate and Isolate : Evacuate non-essential personnel and ensure the fume hood sash is lowered or the area is maximally ventilated.

  • DO NOT USE WATER : Applying water directly to the spill will trigger a violent release of HCl gas[6]. Do not attempt to wipe the spill with wet paper towels.

  • Containment : Cover the spill completely with a dry, inert absorbent material such as dry sand[3], soda ash ( Na2​CO3​ ), or a specialized acid neutralizer like calcium hydroxide ( Ca(OH)2​ ). Causality: These materials absorb the liquid (if dissolved) or safely smother the solid while slowly neutralizing ambient acidity without the rapid exotherm associated with water.

  • Collection : Carefully sweep the absorbed, neutralized mixture using a non-sparking tool into a chemically resistant, sealable container. Label it clearly as "Corrosive Solid Waste (Contains Sulfonyl Chloride)" and submit it to your Environmental Health and Safety (EHS) department for incineration.

Sources

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